N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Description
Propriétés
IUPAC Name |
N-(3-bromo-1-methylindazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCDKSOAWLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document is designed to be a vital resource for researchers, offering both a theoretical framework and practical methodologies for the evaluation of key physicochemical parameters. While experimental data for this specific compound is emerging, this guide establishes a robust framework for its analysis by detailing established protocols and providing comparative data from structurally related analogs.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] A molecule's intrinsic characteristics, such as its solubility, lipophilicity, and ionization state, dictate its interaction with the physiological environment. Consequently, a comprehensive physicochemical profile is not merely a set of data points but a critical tool for predicting a compound's in vivo behavior and guiding its optimization.
The indazole scaffold, a key feature of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic placement of a bromine atom, a methyl group, and an acetamide moiety on this core structure is anticipated to modulate its physicochemical and pharmacological properties. This guide will delve into the essential parameters that define the drug-like potential of this compound.
Core Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and Related Analogs
A comprehensive understanding of a compound's physicochemical profile is essential for its development. Below is a summary of the known and predicted properties for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, alongside data for structurally similar compounds to provide valuable context and a basis for comparison.
| Property | N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | 6-AMINO-3-BROMO (1H)INDAZOLE (Analog) | 6-Bromo-1H-indazole-4-amino (Analog) | N-(1-acetyl-6-bromo-1h-indazol-3-yl)-acetamide (Analog) |
| CAS Number | 1788041-54-2[2] | 52347-72-5 | Not Available | 1238077-14-9 |
| Molecular Formula | C10H10BrN3O[2] | C7H6BrN3 | C7H6BrN3 | C11H10BrN3O2 |
| Molecular Weight | 268.11 g/mol [2] | 212.05 g/mol | 212.05 g/mol | 296.12 g/mol [3] |
| Melting Point | Data Not Available | 220 °C | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | 431.3±25.0 °C (Predicted) | 426.5±25.0 °C (Predicted)[4] | Data Not Available |
| logP (XLogP3) | Data Not Available | 1.61 | Data Not Available | 1.7[3] |
| pKa | Data Not Available | Data Not Available | 14.39±0.40 (Predicted)[4] | Data Not Available |
| Aqueous Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data for the analog compounds are provided for comparative purposes to infer potential properties of the target compound. "Predicted" values are computationally derived and have not been experimentally verified.
Experimental Methodologies for Physicochemical Profiling
The following section outlines the gold-standard experimental protocols for determining the key physicochemical properties of a novel chemical entity like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Self-Validation: The accuracy of the melting point apparatus should be regularly calibrated using certified standards with known melting points.
Determination of Lipophilicity (logP)
Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's absorption and distribution, as it reflects its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous shaking followed by separation.
-
Partitioning: A known amount of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is dissolved in one of the phases, and the two phases are then mixed and shaken until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Self-Validation: A set of standard compounds with known logP values should be run in parallel to validate the experimental setup and analytical method.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.
Methodology: Thermodynamic Shake-Flask Solubility Assay
-
Sample Preparation: An excess amount of solid N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is added to a vial containing a specific volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.
Self-Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure that a saturated solution was achieved.
Ionization Constant (pKa) Determination
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Methodology: UV-Vis Spectrophotometry
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Self-Validation: The experiment should be repeated at multiple wavelengths to ensure consistency of the determined pKa value.
Structural and Spectral Characterization
A comprehensive characterization of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide involves various spectroscopic techniques to confirm its chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the indazole ring, the methyl group protons, and the acetamide protons will be characteristic.
-
¹³C NMR: Will reveal the number of unique carbon environments in the molecule, confirming the presence of the indazole core, the methyl group, and the acetamide carbonyl and methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:
-
N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-N stretch: Bands associated with the indazole ring and the amide group.
-
Aromatic C-H and C=C stretches: Bands characteristic of the indazole ring system.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key physicochemical properties.
Caption: Experimental workflows for key physicochemical property determination.
Conclusion
This technical guide provides a foundational understanding of the critical physicochemical properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By presenting detailed, field-proven methodologies for experimental determination and contextualizing the compound within a framework of structurally related analogs, this document serves as a practical resource for researchers in drug discovery and development. A thorough characterization of these properties is an indispensable step in advancing this promising molecule through the development pipeline, enabling informed decisions and ultimately contributing to the successful discovery of new therapeutic agents.
References
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6-Bromo-1H-indazole-4-amino - Physico-chemical Properties. ChemBK. (2024-04-09). [Link]
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Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)- | C11H10BrN3O2 | CID - PubChem. (n.d.). PubChem. [Link]
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6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. (n.d.). PubChem. [Link]
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1H-Indazole-3-acetamide, 6-bromo- | C9H8BrN3O | CID 129965632 - PubChem. (n.d.). PubChem. [Link]
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An In-depth Technical Guide to the NMR Analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Introduction
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a substituted indazole derivative of interest in medicinal chemistry and drug development. The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Accurate structural elucidation is paramount in the synthesis and characterization of such novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, offering insights into signal assignments, the influence of substituents on chemical shifts, and a standardized protocol for data acquisition. The principles discussed herein are grounded in established NMR theory and supported by data from structurally related compounds reported in the scientific literature.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for any spectroscopic analysis. The structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide with conventional IUPAC numbering for the indazole ring is presented below. This numbering will be used for all subsequent NMR signal assignments.
Caption: Molecular structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the N-methyl group, the acetamido methyl group, and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing bromo and acetamido groups, and the electron-donating N-methyl group.
Key Expected Signals:
-
Aromatic Protons (H4, H5, H7): The benzene portion of the indazole ring will give rise to three signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
H7: This proton is adjacent to the N-methylated nitrogen (N1) and is expected to be a singlet or a narrowly split doublet. Due to the deshielding effect of the nearby N1 lone pair in N-2 substituted indazoles, the resonance of H7 in N-1 isomers like this one is generally found at a relatively higher frequency compared to other protons on the benzene ring.[1]
-
H5: This proton is situated between the acetamido group at C6 and the proton at C4. It is expected to appear as a doublet of doublets due to coupling with both H4 and H7 (if visible).
-
H4: This proton is adjacent to the carbon bearing a proton (C5) and is expected to be a doublet.
-
-
N-Methyl Protons (N1-CH₃): The three protons of the methyl group attached to the N1 position of the indazole ring will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
-
Acetamido Methyl Protons (CO-CH₃): The methyl group of the acetamide moiety will also produce a sharp singlet, generally found further upfield, around δ 2.0-2.5 ppm.
-
Amide Proton (NH): The amide proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. It is expected in the range of δ 8.0-10.0 ppm. Deuterium exchange with D₂O can be used to confirm this signal, as it will cause the peak to disappear.[2]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of quaternary carbons (those without attached protons) is a key feature that can be readily identified.
Key Expected Signals:
-
Indazole Ring Carbons:
-
C3: This carbon is directly bonded to the bromine atom. The strong electron-withdrawing and heavy atom effect of bromine will cause this signal to appear at a relatively shielded (lower ppm) value for a carbon in an aromatic system, likely in the range of δ 115-125 ppm.
-
C7a and C3a: These are the bridgehead carbons of the indazole ring and will appear as quaternary signals. Their chemical shifts are influenced by the fusion of the two rings.
-
C4, C5, C7: These protonated carbons will appear in the aromatic region (δ 110-140 ppm). Their precise chemical shifts will be influenced by the neighboring substituents.
-
C6: This carbon, bearing the acetamido group, will be deshielded and is expected to be found in the range of δ 130-145 ppm.
-
-
N-Methyl Carbon (N1-CH₃): The carbon of the N-methyl group will give a signal in the aliphatic region, typically around δ 30-35 ppm.
-
Acetamido Group Carbons:
-
C=O: The carbonyl carbon of the acetamide group is significantly deshielded and will appear as a quaternary signal at a low field, typically in the range of δ 168-172 ppm.
-
CH₃: The methyl carbon of the acetamide will be found in the aliphatic region, generally around δ 20-25 ppm.
-
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. These are estimated values based on known substituent effects on the indazole core and related structures.[3][4][5] Actual experimental values may vary depending on the solvent and other acquisition parameters.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4 | 7.20 - 7.40 | d | 115.0 - 120.0 |
| H5 | 7.50 - 7.70 | dd | 120.0 - 125.0 |
| H7 | 7.80 - 8.00 | d | 110.0 - 115.0 |
| N1-CH₃ | 3.70 - 3.90 | s | 30.0 - 35.0 |
| NH | 9.00 - 9.50 | br s | - |
| CO-CH₃ | 2.10 - 2.30 | s | 23.0 - 26.0 |
| C3 | - | - | 118.0 - 122.0 |
| C3a | - | - | 138.0 - 142.0 |
| C6 | - | - | 135.0 - 140.0 |
| C7a | - | - | 125.0 - 130.0 |
| C=O | - | - | 168.0 - 171.0 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural confirmation, the following experimental workflow is recommended.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the amide NH.[6]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for good signal dispersion.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequencies for ¹H and ¹³C, and shimming to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, acquire two-dimensional (2D) NMR spectra. Recommended experiments include:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H4 and H5).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[7]
-
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce connectivity.
-
Use the 2D NMR data to confirm all assignments and establish the final, unambiguous structure.
-
Conclusion
The NMR analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a critical step in its characterization. By leveraging a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted spectral data and the outlined experimental protocol in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this and structurally related compounds, ensuring high confidence in their chemical identity and purity.
References
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]
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Duarte, M. T., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. OUCI. Retrieved January 20, 2026, from [Link]
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Perez-Medina, C., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5045–5057. [Link]
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Supporting Information for "Synthesis of 1H-Indazoles from Arynes and Hydrazones". (2007). Wiley-VCH. Retrieved January 20, 2026, from [Link]
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Shi, F., et al. (2009). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 74(23), 9187–9192. [Link]
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Perez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. [Link]
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Supporting Information for "Copper-Catalyzed Synthesis of 1,3-Disubstituted 1H-Indazoles from Oxime Acetates and Amines". (n.d.). Retrieved January 20, 2026, from [Link]
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Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link]
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Elguero, J., et al. (1976). 13 C NMR of indazoles. Magnetic Resonance in Chemistry, 8(11), 576-577. [Link]
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Perez-Medina, C., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5045–5057. [Link]
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Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]
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Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Acetamide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
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Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. This document offers a detailed exploration of the theoretical underpinnings and practical considerations for the structural elucidation of this molecule using mass spectrometry, moving from foundational principles to advanced fragmentation analysis.
Introduction: Unveiling the Analyte
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a substituted indazole derivative. Understanding its chemical identity is the first step in a robust mass spectrometric analysis.
Table 1: Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
| Property | Value | Source |
| Molecular Formula | C10H10BrN3O | [1] |
| Molecular Weight | 268.11 g/mol | [1][2] |
| CAS Number | 1788041-54-2 | [1] |
The presence of a bromine atom is a key structural feature that will produce a characteristic isotopic signature in the mass spectrum. The natural isotopic abundance of bromine is nearly a 1:1 ratio of 79Br and 81Br, which will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units[3][4]. This distinctive pattern is a powerful diagnostic tool for identifying bromine-containing compounds.
Foundational Principles of Mass Analysis
The choice of ionization technique is critical for the successful analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. Given its structure, which includes nitrogen atoms capable of accepting a proton, electrospray ionization (ESI) in positive ion mode is a highly suitable method. ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust workflow for the analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-500 °C.
-
Full Scan MS: Acquire data in the range of m/z 50-500 to observe the protonated molecule.
-
Tandem MS (MS/MS): Isolate the [M+H]+ ions (m/z 268 and 270) and subject them to collision-induced dissociation (CID) with argon gas. The collision energy should be ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Deciphering the Fragmentation: A Mechanistic Approach
The fragmentation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in MS/MS experiments is expected to proceed through several key pathways, driven by the molecule's structural features. The protonation is likely to occur on one of the nitrogen atoms of the indazole ring or the nitrogen of the acetamide group.
Predicted Fragmentation Pathways
The primary fragmentation events are anticipated to involve the loss of the acetamide group and cleavages within the indazole ring system.
-
Loss of Ketene: A common fragmentation for N-acetylated compounds is the neutral loss of ketene (CH2=C=O, 42 Da) from the protonated molecule[5].
-
Cleavage of the Acetamide Group: The bond between the indazole ring and the nitrogen of the acetamide group can cleave, leading to the loss of the entire acetamide group.
-
Indazole Ring Fragmentation: Indazole derivatives can undergo complex ring cleavages and rearrangements upon fragmentation[6][7].
Below is a proposed fragmentation pathway for the [M+H]+ ion of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Caption: Proposed fragmentation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Interpretation of Key Fragment Ions
Table 2: Predicted Fragment Ions and Their Origins
| m/z (79Br/81Br) | Proposed Formula | Origin |
| 268/270 | [C10H11BrN3O]+ | Protonated Molecule [M+H]+ |
| 226/228 | [C8H9BrN3]+ | Loss of ketene (CH2CO) from the [M+H]+ ion |
| 225/227 | [C8H8BrN2]+ | Cleavage of the N-acetyl group |
| 196/198 | [C8H7BrN]+ | Subsequent loss from the indazole ring |
The presence of the bromine isotopic pattern in the fragment ions is a crucial confirmation of their origin from the parent molecule. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of these fragment ions, thereby increasing the confidence in the proposed fragmentation pathway.
Conclusion: A Framework for Confident Identification
This technical guide provides a comprehensive framework for the mass spectrometric analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By combining a systematic experimental approach with a thorough understanding of predictable fragmentation patterns, researchers can confidently identify and structurally characterize this and similar molecules. The characteristic bromine isotopic signature serves as a definitive marker throughout the analysis, from the molecular ion to its various fragment ions. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in the analysis of novel small molecules in drug discovery and development.
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Introduction: The Significance of Crystalline Architecture in Drug Discovery
An In-depth Technical Guide to the Crystallographic Analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
A Note on Data Availability: As of the latest search, a solved and publicly deposited crystal structure for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide was not found in open crystallographic databases such as the Cambridge Structural Database (CSD).[1][2] Therefore, this guide is presented from the perspective of a Senior Application Scientist outlining the complete workflow—from synthesis to final structural analysis—that a researcher would undertake. It synthesizes established methodologies and draws parallels from the known crystal structures of related indazole derivatives to provide a robust and scientifically grounded framework for investigation.
In the realm of drug development, the three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is of paramount importance.[3][4] This arrangement, or crystal structure, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability, all of which are decisive factors for a drug candidate's success.[3][5] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[6][7] Understanding the precise crystal structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (a compound with potential pharmacological interest) is therefore not merely an academic exercise; it is a critical step in de-risking its development and optimizing its performance as a potential therapeutic agent.[8][9]
This guide provides a comprehensive overview of the experimental and analytical pipeline for determining and interpreting the crystal structure of this target molecule, grounded in the principles of single-crystal X-ray diffraction (SC-XRD).
Part 1: Synthesis and Crystallization
Synthetic Approach
The synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide would likely begin with a suitable indazole precursor, such as 6-bromo-1H-indazole or 3-bromo-1-methyl-1H-indazol-6-amine.[6][10][11] A common synthetic route would involve the acetylation of the 6-amino group. For instance, reacting 3-bromo-1-methyl-1H-indazol-6-amine with acetic anhydride or acetyl chloride in an appropriate solvent and base would yield the target compound. Purification via column chromatography or recrystallization would be essential to obtain the high-purity material (>97%) required for crystallization trials.[12][13]
Protocol for Obtaining Single Crystals
The cornerstone of a successful SC-XRD experiment is the cultivation of high-quality single crystals, typically 0.1-0.3 mm in size, free from defects.[14][15] This is often the most challenging and empirical step.
Step-by-Step Crystallization Protocol:
-
Solvent Screening:
-
Rationale: The solubility of the compound is critical. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Procedure: Test the solubility of ~5 mg of purified N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) in small vials. Observe solubility at room temperature and upon gentle heating.
-
-
Slow Evaporation Method:
-
Rationale: This is the simplest crystallization technique. As the solvent slowly evaporates, the solution becomes supersaturated, promoting gradual crystal growth.
-
Procedure: a. Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified during screening. b. Loosely cap the vial (e.g., with perforated parafilm) to allow for slow evaporation. c. Store the vial in a vibration-free environment at a constant temperature. d. Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Solvent/Anti-Solvent) Method:
-
Rationale: This method provides finer control over the rate of supersaturation. An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.
-
Procedure: a. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed jar containing a layer of "anti-solvent" (e.g., hexane). d. The anti-solvent vapor will slowly diffuse into the good solvent, inducing crystal formation.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, its atomic structure can be determined using SC-XRD. This technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice in a predictable pattern (Bragg's Law).[16][17]
Experimental Workflow for SC-XRD
The process involves mounting the crystal, collecting diffraction data, and processing that data to determine the unit cell and intensity of each reflection.
Caption: Workflow for SC-XRD Data Collection.
Part 3: Structure Solution, Refinement, and Data Presentation
The processed diffraction data provides the "what" (intensities of reflections) but not the "how" (the phase information needed to reconstruct the electron density map). Solving the "phase problem" is the first step in determining the structure.
-
Structure Solution: Programs like SHELXS use direct methods or Patterson methods to generate an initial model of the atomic positions.
-
Structure Refinement: The initial model is then refined against the experimental data using programs like SHELXL. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[7]
Hypothetical Crystallographic Data Table
The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized in a table. The following is a representative example of what such a table might look like for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, based on typical values for similar organic molecules.[7][18][19]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀BrN₃O |
| Formula Weight | 268.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123(4) |
| b (Å) | 6.543(2) |
| c (Å) | 19.789(6) |
| α (°) | 90 |
| β (°) | 108.12(1) |
| γ (°) | 90 |
| Volume (ų) | 1738.1(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.025 |
| Absorption Coefficient (μ) | 0.39 mm⁻¹ |
| F(000) | 544 |
| Temperature (K) | 296(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected / Unique | 34012 / 4521 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.135 |
| Goodness-of-fit (S) | 1.08 |
Part 4: Analysis of the Crystal Structure
With a refined structure, the true scientific inquiry begins. The analysis focuses on both the individual molecule (molecular geometry) and how molecules pack together (supramolecular assembly).
Molecular Geometry
The first step is to examine the intramolecular features. For N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, key points of analysis would include:
-
Planarity: The indazole ring system is expected to be largely planar.[7][19] Deviations from planarity can indicate molecular strain.
-
Bond Lengths and Angles: Comparison of experimental bond lengths (e.g., C-Br, C-N, N-N, C=O) with standard values provides insight into the electronic structure, such as bond order and hybridization.
-
Conformation: The orientation of the acetamide group relative to the indazole ring is defined by torsion angles. This conformation can be influenced by intramolecular hydrogen bonds and steric effects.
Supramolecular Assembly and Intermolecular Interactions
No crystal structure is an island; the packing of molecules is dictated by a complex interplay of intermolecular forces.[20] Understanding these interactions is key to predicting crystal stability and properties.[21][22][23]
Key Potential Interactions:
-
N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong hydrogen bonds, potentially creating chains or dimeric motifs that are fundamental to the crystal packing.[7]
-
Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. The electropositive region on the bromine (the σ-hole) can interact favorably with a Lewis base, such as the oxygen of a carbonyl or the nitrogen of an indazole ring on a neighboring molecule.
-
π-π Stacking: The aromatic indazole ring system can engage in π-π stacking interactions with adjacent molecules. These interactions, characterized by centroid-to-centroid distances of ~3.5-3.8 Å, contribute significantly to the lattice energy.[19]
-
C-H···O/N/π Interactions: Weaker C-H groups, such as those on the methyl and aromatic rings, can act as hydrogen bond donors to oxygen, nitrogen, or the π-system of a neighboring molecule, providing additional cohesive forces.
Caption: Key Intermolecular Interactions.
Conclusion: From Structure to Function
The determination of the crystal structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide provides an atomic-level blueprint that is indispensable for drug development.[4][9] This structural knowledge allows researchers to:
-
Identify Polymorphs: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties.[3] A foundational crystal structure is the first step in identifying and characterizing these forms.
-
Rationalize Physicochemical Properties: The strength and nature of intermolecular interactions directly influence properties like melting point and solubility.[5]
-
Guide Formulation: Understanding the crystal habit and mechanical properties helps in designing robust formulation processes for creating tablets or other dosage forms.[5]
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Kumar, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]
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Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392. [Link]
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How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? [Video]. YouTube. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 134-149. [Link]
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The Solubility Profile of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of the solubility profile of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a compound of interest in contemporary pharmaceutical research. The following sections detail the foundational physicochemical properties of this molecule and present a robust experimental framework for determining its aqueous and organic solubility. The protocols described herein are designed to yield high-fidelity data crucial for preclinical development, formulation design, and biopharmaceutical assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic. It dictates the bioavailability of orally administered drugs, impacts formulation strategies, and is a key determinant of a compound's performance in various in vitro and in vivo assays. For N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a thorough understanding of its solubility characteristics is paramount for advancing its development. This guide will delineate the theoretical underpinnings and practical methodologies for comprehensively characterizing this compound's solubility.
Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃O | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| CAS Number | 1788041-54-2 | [1] |
| Predicted pKa | Multiple computational tools are available for pKa prediction.[2][3][4][5][6] Given the indazole and acetamide moieties, both acidic and basic pKa values are anticipated. The indazole ring system can exhibit both acidic and basic properties, while the acetamide group is generally considered neutral but can exhibit very weak basicity. Accurate prediction requires specialized software. | |
| Predicted LogP | Various computational methods exist for LogP estimation.[7][8][9][10][11] The presence of the bromo and methyl groups alongside the heterocyclic core suggests a degree of lipophilicity. A calculated LogP value will be crucial for predicting its partitioning behavior. |
Theoretical Framework: Factors Governing Solubility
The solubility of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is governed by a complex interplay of its intrinsic properties and the external environment.
The Influence of pH and Ionization
For ionizable molecules, solubility is critically dependent on the pH of the medium. The Henderson-Hasselbalch equation provides a mathematical framework for understanding this relationship.[12][13][14][15] By predicting the pKa of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, we can anticipate its ionization state at different physiological pH values, and consequently, its solubility.
Solid-State Properties: The Impact of Crystal Lattice
The solid form of a compound significantly impacts its thermodynamic solubility.[12][16][17][18][19][20] Different crystalline forms, or polymorphs, of the same molecule can exhibit distinct crystal lattice energies.[2][21] A higher lattice energy generally corresponds to lower solubility, as more energy is required to break the crystal lattice and solvate the individual molecules.[2][21] Characterization of the solid-state properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is therefore a critical step in understanding its solubility.
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A Comprehensive Technical Guide to the Stability Profiling of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of the active pharmaceutical ingredient (API) N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The stability of an API is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[1] This document outlines a strategic approach to stability testing, encompassing forced degradation studies to identify potential degradation pathways and the development of a stability-indicating analytical method. Furthermore, it details protocols for long-term and accelerated stability studies under conditions stipulated by the International Council for Harmonisation (ICH).[2][3][4] The insights gained from these studies are paramount for formulation development, packaging selection, and the establishment of appropriate storage conditions and retest periods.[1][5][6]
Introduction: The Imperative of Stability Evaluation
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide belongs to the indazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[7][8][9] As with any potential therapeutic agent, a thorough understanding of its intrinsic chemical stability is a non-negotiable prerequisite for further development.[1] Stability studies provide critical data that inform the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions, such as an Investigational New Drug (IND) application.[5]
The primary objectives of a comprehensive stability program for an API like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide are:
-
Identification of Degradation Products and Pathways: To understand how the molecule degrades under various stress conditions, which is essential for assessing patient safety.[1][5]
-
Development of a Stability-Indicating Method (SIM): To create a validated analytical procedure capable of accurately measuring the decrease in the API concentration and the increase in degradation products without interference.[1][10]
-
Establishment of a Retest Period: To determine the timeframe during which the API is expected to remain within its established specifications under defined storage conditions.[11][12]
-
Recommendation of Storage Conditions: To define the optimal environmental conditions (temperature, humidity, light) for storing the API to ensure its quality.[11][12]
This guide is structured to provide researchers and drug development professionals with a robust, scientifically-grounded framework for executing these critical stability studies.
Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
A foundational understanding of the molecule's physicochemical properties is essential before designing stability studies.
| Property | Value | Source |
| Molecular Formula | C10H10BrN3O | [13][14] |
| Molecular Weight | 268.11 g/mol | [13] |
| Purity | 97% | [13][14] |
| CAS Number | 1788041-54-2 | [13][14] |
The structure contains an indazole ring, an acetamide group, and a bromine substituent. The indazole ring system can be susceptible to oxidation and photolytic degradation. The acetamide linkage introduces a potential site for hydrolysis under acidic or basic conditions.
Strategic Approach to Stability Testing
A phased approach is recommended for the stability evaluation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. This begins with aggressive stress testing to rapidly identify vulnerabilities, followed by formal stability studies under ICH-prescribed conditions.
Caption: Overall workflow for stability assessment.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[1][6] These studies involve subjecting the API to conditions more severe than those used for accelerated stability testing to intentionally degrade the molecule.[1][15] The goal is to generate degradation products to a target level of 5-20%, which is sufficient for method development and validation without being excessive.[15]
General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[15]
-
Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample (unstressed) for comparison.
-
Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with the control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17] If unknown peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identification.[18]
Recommended Stress Conditions
| Degradation Type | Experimental Conditions | Rationale & Mechanistic Insight |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl; Room Temperature or 50-60°C.[15] | The acetamide linkage is a primary target for acid-catalyzed hydrolysis, which would cleave the molecule into 3-bromo-1-methyl-1H-indazol-6-amine and acetic acid. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH; Room Temperature or 50-60°C.[15] | Base-catalyzed hydrolysis of the acetamide is also a probable degradation pathway. The indazole ring itself may exhibit different stability under basic conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature. | The electron-rich indazole ring system is susceptible to oxidation. N-oxidation at one of the indazole nitrogens is a common pathway for similar heterocyclic compounds.[19] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) in a calibrated oven.[20] | Provides insight into the molecule's solid-state thermal stability, which is crucial for manufacturing (e.g., drying) and long-term storage. |
| Photostability | Expose solid API and solution to a light source combining UV and visible light, as per ICH Q1B guidelines.[15][21][22][23] | Indazole derivatives can be photosensitive. This study evaluates the potential for photodegradation, which informs the need for light-protective packaging.[21][24] |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, process impurities, and excipients.[10][18] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[16][17]
HPLC Method Development Strategy
Caption: HPLC method development workflow.
Example HPLC Parameters
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or λmax of the API)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Rationale: A C18 column provides good hydrophobic retention for a broad range of compounds.[16] A gradient elution is necessary to separate the parent API from potentially more polar or less polar degradation products.[16] A diode array detector is highly recommended to assess peak purity across all chromatograms from the forced degradation studies.
Phase 2: Formal Stability Studies
Once a validated SIM is in place, formal stability studies can be initiated on at least three primary batches of the API.[12] The storage conditions and testing frequencies are dictated by ICH Q1A(R2) guidelines.[2][3][12]
Storage Conditions and Testing Plan
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12, 18, 24, 36...[11][20][25] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6[11][20][25] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 (Only required if significant change occurs in the accelerated study) |
A "significant change" for an API is defined as a failure to meet its specification.[11]
Attributes to be Tested
The stability protocol should include testing of attributes that are susceptible to change and could impact quality, safety, or efficacy.[20][25]
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide using the validated SIM.
-
Degradation Products: Identification and quantification of any degradation products.
-
Water Content: (e.g., by Karl Fischer titration), especially if the molecule shows sensitivity to hydrolysis or is hygroscopic.
-
Microbiological Purity: As required.
Data Evaluation and Outcomes
The data collected from the formal stability studies will be used to propose a retest period for the API. The accelerated stability data can be used to evaluate the effect of short-term excursions outside the label storage conditions, such as might occur during shipping.[11] A comprehensive stability report should be compiled, including all protocols, analytical methods, validation reports, and a summary of the data in tabular and graphical formats. This report is a critical component of the regulatory submission package.
Conclusion
A systematic and scientifically rigorous approach to stability testing is fundamental to the successful development of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a potential pharmaceutical agent. By following the principles and protocols outlined in this guide, which are grounded in international regulatory standards, researchers can generate a comprehensive stability profile. This profile is essential for ensuring the quality, safety, and efficacy of the API, thereby de-risking the development process and paving the way for clinical evaluation.
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. [Link]
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Forced Degradation Studies. Creative Biolabs. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
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Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone. [Link]
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TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 6(4), 312-317. [Link]
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Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules, 20(8), 13857-13871. [Link]
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Li, Y. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
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Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]
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N-Bromoacetamide. PubChem. [Link]
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Singh, K., & Kumar, A. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 26(33), 4134-4148. [Link]
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Zhang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3296-3304. [Link]
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Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1756. [Link]
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1H-Indazole-3-acetamide, 6-bromo-. PubChem. [Link]
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Acetamide, N-bromo-. Organic Syntheses. [Link]
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Sharma, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(5), 1335-1349. [Link]
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6-bromo-3-methyl-1H-indazole. PubChem. [Link]
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Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]
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A Technical Guide to the Synthesis and Biological Evaluation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide Derivatives
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3][4] This guide focuses on a specific, highly versatile starting material, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, as a platform for the discovery of novel drug candidates. We present a comprehensive roadmap for researchers, detailing prospective synthetic strategies for creating a diverse chemical library from this core, and outlining a multi-tiered biological evaluation cascade to identify and characterize new therapeutic leads. This document serves as a practical whitepaper for drug discovery professionals, providing detailed experimental protocols and the scientific rationale behind them, with a focus on identifying novel kinase inhibitors and other targeted agents.
Introduction: The Indazole Scaffold as a Privileged Structure
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals.[4] Among these, the indazole ring system has garnered significant attention for its remarkable versatility and wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous marketed drugs, such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer.[1][4]
The core subject of this guide, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , is a strategic starting material for chemical library synthesis. Its primary value is as a precursor for creating more complex molecules, particularly in the pursuit of protein kinase inhibitors and other targeted therapies.[6] The molecule possesses two key functional handles for derivatization:
-
A bromo group at the C3 position: This site is primed for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions.
-
An acetamide group at the C6 position: This group can be hydrolyzed and subsequently derivatized to explore a variety of interactions with biological targets.
This guide provides a forward-looking strategy for leveraging this unique starting material to generate and screen a library of novel derivatives with therapeutic potential.
Proposed Synthetic Strategy for Derivative Library Generation
The generation of a chemically diverse library is paramount to a successful drug discovery campaign. We propose a divergent synthetic approach starting from N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, focusing on palladium-catalyzed cross-coupling reactions at the C3 position and amide coupling at the C6 position.
Workflow for Library Synthesis
The proposed workflow allows for the introduction of a wide array of chemical moieties to probe the structure-activity relationship (SAR) around the indazole core.
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Methodological & Application
Synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route is a robust, multi-step process commencing from the commercially available 6-nitro-1H-indazole. Key transformations include N-methylation, nitro group reduction, amine acetylation, and regioselective C3-bromination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and characterization details to ensure reproducible and efficient synthesis.
Introduction
Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their diverse biological activities, including their role as kinase inhibitors in oncology.[1] The target molecule, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, with its molecular formula C₁₀H₁₀BrN₃O and molecular weight of 268.11 g/mol , is a key intermediate for further chemical elaboration.[2][3] The strategic placement of the bromo, methyl, and acetamido groups on the indazole scaffold provides multiple points for diversification, making it a valuable precursor for the synthesis of complex, biologically active molecules.
This guide outlines a logical and efficient five-step synthesis, designed to be both scalable and reproducible in a standard laboratory setting. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles and rationale for the chosen reagents and conditions.
Overall Synthetic Scheme
The synthesis of N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide is accomplished via the following five-step sequence, starting from 6-nitro-1H-indazole:
Caption: Overall synthetic workflow for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Materials and Equipment
| Parameter | Details |
| Starting Material | 6-Nitro-1H-indazole |
| Key Reagents | Sodium hydride (NaH), Iodomethane (CH₃I), Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl), Acetic anhydride ((CH₃CO)₂O), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Solvents | Dimethylformamide (DMF), Ethanol (EtOH), Dichloromethane (DCM), Ethyl acetate (EtOAc) |
| Purification | Silica gel for column chromatography, Recrystallization solvents |
| Analytical | NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole
Rationale: The methylation of the indazole nitrogen is a critical first step. Sodium hydride, a strong base, is used to deprotonate the N-H of the indazole, forming the corresponding anion. This nucleophilic anion then readily attacks iodomethane in an Sₙ2 reaction to yield the N-methylated product.[4] The reaction is performed at a low temperature initially to control the exothermic deprotonation and then allowed to warm to ensure the completion of the methylation.
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole as a yellow solid.[4]
Step 2: Synthesis of 1-Methyl-1H-indazol-6-amine
Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds.[5][6] The amine product is a key intermediate for the subsequent acetylation step.
Protocol:
-
To a stirred solution of 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-methyl-1H-indazol-6-amine, which can often be used in the next step without further purification.
Step 3: Synthesis of N-(1-Methyl-1H-indazol-6-yl)acetamide
Rationale: The acetylation of the newly formed amino group is achieved using acetic anhydride. This reaction is typically straightforward and high-yielding.[7][8] The resulting acetamide is a stable protecting group and a key structural feature of the final product. The reaction can be performed under neutral or slightly basic conditions.
Protocol:
-
Dissolve 1-methyl-1H-indazol-6-amine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add acetic anhydride (1.2-1.5 eq) to the solution.
-
If necessary, a mild base like triethylamine or pyridine (1.2 eq) can be added to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude N-(1-methyl-1H-indazol-6-yl)acetamide can be purified by recrystallization or column chromatography if necessary.
Step 4: Synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Rationale: The final step involves the regioselective bromination of the indazole ring at the C3 position. The C3 position of the indazole ring is susceptible to electrophilic substitution.[9] Using a mild brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation has been shown to be an efficient method for this transformation on indazole scaffolds.[9] N-bromosuccinimide (NBS) is also a viable alternative.[10]
Protocol:
-
In a suitable reaction vessel, dissolve N-(1-methyl-1H-indazol-6-yl)acetamide (1.0 eq) in ethanol or another suitable solvent.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.6 eq) to the solution.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide.[11]
Caption: Detailed experimental workflow for the four key transformations.
Characterization
The identity and purity of the final product, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the indazole nitrogen, the acetyl methyl group, and the aromatic protons on the indazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (268.11 g/mol ), with the characteristic isotopic pattern for a monobrominated compound.[2]
-
Melting Point: A sharp melting point range will indicate the purity of the synthesized compound.
Safety and Handling
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Iodomethane (CH₃I): Toxic and a potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Tin(II) Chloride (SnCl₂): Corrosive and may cause skin and eye irritation.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.
-
DBDMH: An oxidizing agent and may cause irritation.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these reactions. All operations should be conducted in a well-ventilated fume hood.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to give the user a deeper understanding of the chemical transformations involved, allowing for potential optimization and adaptation for specific research needs.
References
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PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
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PubMed Central. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
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Amebis. (n.d.). n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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PubMed Central. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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ResearchGate. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
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Bangladesh Journals Online. (2025). J. Sci. Res. 17 (1), 287-296. Retrieved from [Link]
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IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
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National Institutes of Health. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Indazole-Based PROTAC Linkers
Introduction: The Critical Role of Linkers in PROTAC Design and the Emerging Significance of the Indazole Scaffold
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1][2][3] These heterobifunctional molecules orchestrate the proximity-induced ubiquitination and subsequent degradation of a protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[4] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4]
While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency and selectivity of protein degradation.[1][5][] The most commonly employed linkers are flexible polyethylene glycol (PEG) or alkyl chains.[1][5] However, there is a growing interest in incorporating rigid heterocyclic scaffolds into the linker to impart favorable physicochemical properties and to better control the spatial orientation of the two ligands.
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[7][8] Its incorporation into PROTAC linkers is a promising strategy for several reasons. The rigid nature of the indazole ring can help to pre-organize the PROTAC conformation, potentially reducing the entropic penalty of forming the ternary complex. Furthermore, the indazole moiety can modulate the solubility and cell permeability of the PROTAC, and its aromatic system offers opportunities for diverse functionalization.[7][8]
This technical guide provides a detailed, step-by-step protocol for the synthesis of indazole-based PROTAC linkers, designed for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, including the functionalization of the indazole core and its conjugation to common linker components, supported by detailed experimental procedures and characterization data.
Strategic Approaches to the Synthesis of Indazole-Based Linkers
The synthesis of an indazole-based PROTAC linker can be broadly divided into two key stages:
-
Functionalization of the Indazole Core: This involves introducing a reactive handle onto the indazole ring, typically at the C3 position, which serves as the attachment point for the rest of the linker.
-
Linker Elongation and Functionalization: This stage involves building out the linker from the functionalized indazole with components like PEG chains or alkyl groups and terminating it with a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for conjugation to the POI or E3 ligase ligand.
A common and versatile strategy for C3 functionalization is the halogenation of the indazole, followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki reaction.[9][10][11] This approach allows for the introduction of a wide variety of linker precursors.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of an indazole-based PROTAC linker, starting from a commercially available indazole derivative.
Caption: General workflow for indazole-based PROTAC linker synthesis.
Detailed Experimental Protocols
Here, we provide two detailed protocols for the synthesis of representative indazole-based linkers: a PEG-containing linker with a terminal carboxylic acid and an alkyl-based linker with a terminal amine.
Protocol 1: Synthesis of a C3-Indazole-PEG Linker with a Terminal Carboxylic Acid
This protocol describes a three-step synthesis starting from 1H-indazole, involving C3-iodination, Sonogashira coupling with a protected PEG-alkyne, and subsequent deprotection to yield the final carboxylic acid-terminated linker.
Step 1a: Synthesis of 3-Iodo-1H-indazole
-
Rationale: The introduction of an iodine atom at the C3 position of the indazole ring provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions. This iodination is achieved under basic conditions.
-
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in DMF, add powdered KOH (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.2 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-iodo-1H-indazole.
-
Step 1b: Sonogashira Coupling with a Protected PEG-Alkyne
-
Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between the C3 of the indazole and a terminal alkyne.[9][10][11] We will use a commercially available PEG linker with a terminal alkyne and a protected carboxylic acid (e.g., a methyl ester).
-
Materials:
-
3-Iodo-1H-indazole (from Step 1a)
-
Methyl 4-(prop-2-yn-1-yloxy)butanoate (or a similar protected PEG-alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) and the protected PEG-alkyne (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the reaction mixture with argon or nitrogen for 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected indazole-PEG linker.
-
Step 1c: Hydrolysis of the Methyl Ester
-
Rationale: The final step is the deprotection of the carboxylic acid to make it available for conjugation to an amine-containing ligand. This is achieved by base-catalyzed hydrolysis.
-
Materials:
-
Protected indazole-PEG linker (from Step 1b)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected indazole-PEG linker (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add LiOH (3.0 eq) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final indazole-PEG linker with a terminal carboxylic acid.
-
| Step | Key Reagents | Typical Yield | Purification Method |
| 1a | I₂, KOH, DMF | 80-90% | Flash Chromatography |
| 1b | Pd(PPh₃)₂Cl₂, CuI, TEA | 70-85% | Flash Chromatography |
| 1c | LiOH, THF/MeOH/H₂O | >90% | Extraction |
Protocol 2: Synthesis of a C3-Indazole-Alkyl Linker with a Terminal Amine
This protocol outlines the synthesis of an indazole linker with a flexible alkyl chain and a terminal amine, which is protected as a Boc-carbamate during the synthesis.
Step 2a: N-Alkylation of 3-Iodo-1H-indazole with a Boc-Protected Amino-Alkyl Bromide
-
Rationale: This step introduces the alkyl chain and the protected amine in a single step via N-alkylation of the indazole.
-
Materials:
-
3-Iodo-1H-indazole (from Step 1a)
-
tert-Butyl (4-bromobutyl)carbamate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq) and tert-butyl (4-bromobutyl)carbamate (1.2 eq).
-
Stir the reaction at 60 °C for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected indazole-alkyl linker.
-
Step 2b: Deprotection of the Boc-Amine
-
Rationale: The final step is the removal of the Boc protecting group to liberate the terminal amine for subsequent conjugation to a carboxylic acid-containing ligand.
-
Materials:
-
Boc-protected indazole-alkyl linker (from Step 2a)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected indazole-alkyl linker (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final indazole-alkyl linker with a terminal amine.
-
| Step | Key Reagents | Typical Yield | Purification Method |
| 2a | tert-Butyl (4-bromobutyl)carbamate, Cs₂CO₃ | 60-75% | Flash Chromatography |
| 2b | Trifluoroacetic acid (TFA) | >95% | Extraction |
Characterization of Indazole-Based Linkers
The successful synthesis of the indazole-based linkers should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final linker. The characteristic signals of the indazole ring and the linker components should be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
PROTAC Assembly using Indazole-Based Linkers
Once the functionalized indazole-based linker is synthesized, it can be conjugated to the POI and E3 ligase ligands using standard coupling chemistries.
-
For carboxylic acid-terminated linkers: Amide bond formation with an amine-containing ligand can be achieved using coupling reagents such as HATU or EDC/NHS.
-
For amine-terminated linkers: Amide bond formation with a carboxylic acid-containing ligand can be achieved using similar coupling reagents.
-
For alkyne-terminated linkers (from Sonogashira coupling): Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, can be used to conjugate the linker to an azide-functionalized ligand.[][13][14][15][16]
The following diagram illustrates the "click chemistry" approach for PROTAC assembly.
Caption: PROTAC assembly via "click chemistry".
Troubleshooting and Key Considerations
-
Low yields in Sonogashira coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.
-
Side reactions during N-alkylation: N1 vs. N2 alkylation of the indazole can be an issue. The choice of base and solvent can influence the regioselectivity. Protecting the N1 position with a suitable protecting group before C3 functionalization can provide better control.
-
Purification challenges: PROTAC linkers and final PROTAC molecules can be challenging to purify due to their often-amphiphilic nature. Reverse-phase chromatography may be more effective than normal-phase silica gel chromatography.
Conclusion
The incorporation of the indazole scaffold into PROTAC linkers offers a promising avenue for the development of novel protein degraders with improved properties. The synthetic strategies outlined in this guide, based on the versatile functionalization of the indazole core, provide a robust framework for researchers to design and synthesize a diverse range of indazole-based linkers. By carefully selecting the synthetic route and optimizing reaction conditions, it is possible to create a library of linkers with varying lengths, compositions, and terminal functionalities, enabling the systematic exploration of the "linkerology" of indazole-containing PROTACs and accelerating the discovery of new therapeutics.
References
- G. G. C. G., S. G., & G. G. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-778.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Aslam, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899.
- Request PDF. (2009).
- Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1865.
- Yadav, D., & Singh, R. K. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry Record, 22(11), e202200158.
- MedchemExpress.com. (n.d.). AM-Imidazole-PA-Boc | PROTAC Linkers.
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
- Wang, Y., et al. (2022). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 9(15), 4053-4059.
- Request PDF. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197.
- Precise PEG. (n.d.). Linkers in PROTACs.
- Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197.
- Technology Networks. (2022, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC.
- Request PDF. (2012). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Shcherbak, D., & Kikhno, I. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(6), 381-390.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
- Doyle, A. G., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
- Request PDF. (2023).
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115582.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BOC Sciences. (2024, August 22).
- BroadPharm. (n.d.). PROTAC Linkers.
- Benchchem. (n.d.). The Strategic Utility of Terminal Carboxylic Acids in Linker Design: An In-depth Technical Guide.
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- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Gemo, A., et al. (2023). Fully Automated Flow Protocol for C(sp3)–C(sp3) Bond Formation from Tertiary Amides and Alkyl Halides. The Journal of Organic Chemistry, 88(12), 8031-8039.
- Request PDF. (2010). ChemInform Abstract: Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl.
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Application Notes & Protocols: Leveraging N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] This is primarily achieved through heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][][4][5] This document provides a comprehensive guide for researchers on how to approach the use of a novel chemical entity, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , as a foundational scaffold in a TPD research and development program. While this specific molecule is not yet established in TPD literature, its structural features present a logical starting point for the synthesis of novel PROTACs. This guide will detail the strategic workflow, from initial PROTAC design and synthesis to detailed biochemical and cellular validation protocols.
Introduction to Targeted Protein Degradation and PROTACs
TPD is a powerful strategy that removes pathogenic proteins entirely, rather than merely inhibiting their function.[1] This "event-driven" pharmacology allows a single PROTAC molecule to catalytically induce the degradation of multiple target protein molecules, offering significant advantages in potency and duration of effect over traditional "occupancy-driven" inhibitors.[4][6]
A PROTAC molecule typically consists of three key components:
-
A "warhead" that binds to the target Protein of Interest (POI).
-
An E3 ligase-recruiting ligand that hijacks a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[7]
-
A flexible linker that connects the two ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[8][9]
The formation of this ternary complex is the critical step, as it brings the POI into close proximity with the E3 ligase, leading to the transfer of ubiquitin to the POI.[4] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[4][10]
Step 1: Target Identification and Warhead Validation
Before embarking on PROTAC synthesis, it is crucial to confirm that the N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide moiety (the potential "warhead") binds to a specific POI. This can be achieved through:
-
Thermal Shift Assays (TSA): To assess direct binding to a purified protein.
-
Affinity-based Screening: Using techniques like affinity chromatography or pull-down assays coupled with mass spectrometry to identify binding partners from cell lysates.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To quantify binding kinetics (k_on, k_off) and affinity (K_D) to a purified POI.
Step 2: PROTAC Library Synthesis
Once a POI is confirmed, a library of PROTAC molecules should be synthesized. The modular nature of PROTACs allows for systematic optimization. [10] General Synthetic Strategy:
-
Linker Attachment: The bromine on the indazole ring is the ideal point for linker attachment. A common approach is a Suzuki or Sonogashira coupling reaction to append a linker containing a terminal functional group (e.g., an alkyne, azide, carboxylic acid, or amine).
-
E3 Ligase Ligand Conjugation: The linker-modified warhead is then conjugated to a known E3 ligase ligand, such as derivatives of thalidomide for CRBN or hydroxyproline for VHL. Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is a highly efficient method for this final conjugation step. [8] It is critical to synthesize a small library varying:
-
Linker Length and Composition: Typically using polyethylene glycol (PEG) or alkyl chains of varying lengths. [8]* Attachment Points: On both the warhead and E3 ligase ligand, if multiple "exit vectors" are available. * E3 Ligase: Testing both CRBN and VHL-based PROTACs can yield different degradation efficiencies. [11]
Step 3: Biochemical and Biophysical Characterization
The primary goal of these assays is to confirm that the synthesized PROTAC can successfully induce the formation of a stable POI-PROTAC-E3 ligase ternary complex. [12][13]
| Assay Technique | Purpose | Key Parameters Measured |
|---|---|---|
| Fluorescence Polarization (FP) | Measures binding events in solution. Can determine binary (PROTAC-POI, PROTAC-E3) and ternary complex affinities. | K_D (binary affinity), Ternary K_D, Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | Real-time, label-free analysis of binding kinetics on a sensor surface. | k_on, k_off, K_D |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | K_D, ΔH, ΔS |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay to detect ternary complex formation in vitro or in cells. | TR-FRET Ratio |
| In Vitro Ubiquitination Assay | Confirms the functional outcome of ternary complex formation: the ubiquitination of the POI. | Ubiquitinated POI (via Western Blot) |
Step 4: Cell-Based Assays for Protein Degradation
The ultimate test of a PROTAC is its ability to induce degradation of the target protein within a cellular context. [14][15]
| Assay Technique | Purpose | Key Parameters Measured |
|---|---|---|
| Western Blot | The gold-standard method to visualize and semi-quantify the reduction in POI levels after PROTAC treatment. | Protein band intensity |
| In-Cell Western / ELISA / AlphaLISA | Higher-throughput methods for quantifying POI levels in multi-well plates. | Signal proportional to protein amount |
| HiBiT Lytic Detection Assay | A highly sensitive luminescence-based assay to quantify protein levels using a POI tagged with a small peptide. | Luminescence signal |
| Flow Cytometry | For quantifying intracellular protein levels on a single-cell basis. | Mean Fluorescence Intensity (MFI) |
From these quantitative assays, two critical parameters are determined:
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol provides a standard method to assess the degradation of a POI in cultured cells.
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ.
Protocol 2: Ternary Complex Formation using TR-FRET
This protocol outlines a homogenous, in-solution assay to measure ternary complex formation.
-
Reagents:
-
Purified POI (e.g., His-tagged).
-
Purified E3 ligase complex (e.g., VHL/Elongin B/C).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His, the donor).
-
Fluorescently-labeled E3 ligase ligand or antibody (e.g., Fluorescein-labeled VHL ligand, the acceptor).
-
Synthesized PROTAC molecule.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Assay Procedure (in a 384-well plate):
-
Add a fixed concentration of the POI and the Tb-anti-His antibody to all wells. Incubate for 30 minutes.
-
Add a fixed concentration of the E3 ligase complex and the acceptor fluorophore to all wells.
-
Add serial dilutions of the PROTAC molecule.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations the PROTAC saturates both proteins individually, preventing bridging.
-
Conclusion and Future Directions
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide represents a promising starting scaffold for the development of novel PROTAC degraders. Its key structural feature—a chemically addressable bromine atom—provides a direct and efficient route for the synthesis of a diverse PROTAC library. [16]By following a systematic and iterative development workflow, from target validation and library synthesis to rigorous biochemical and cellular characterization, researchers can effectively explore the potential of this and other novel chemical entities in the exciting field of targeted protein degradation. [17][11]The protocols and strategies outlined in this document provide a robust framework for initiating such a program, with the ultimate goal of developing potent and selective chemical probes or therapeutic candidates.
References
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Creative Biolabs. (n.d.). Targeted Protein Degradation: A Paradigm Shift in Therapeutics. Retrieved from [Link]
- Zhang, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology.
- Al-Ali, H., et al. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discovery Today: Technologies.
- Winter, G. E., & Ciulli, A. (2019). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Elements of PROTAC Design.
- Dantuma, N. P., & van der Veen, S. (2010). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry.
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Creative Biolabs. (2025). Targeted Protein Degradation: A Paradigm Shift in Therapeutics. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]
- Ciulli, A., & Tovar, C. (2021). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today: Technologies.
- Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology.
- Scott, D. C., & Hammill, J. T. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery.
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ResearchGate. (n.d.). The process of PROTAC development. Retrieved from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]
- Ciulli, A. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
-
AstraZeneca. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Retrieved from [Link]
-
Promega Connections. (2019). A Roadmap for PROTAC Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Retrieved from [Link]
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Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Retrieved from [Link]
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Emory University. (2022). Drugging the Undruggable: Targeted Protein Degradation as Medicine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
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Application and Protocols for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in PROTAC Development
Abstract
This technical guide provides a comprehensive overview of the application of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a versatile chemical starting material for the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the strategic utility of the indazole scaffold, a privileged structure in medicinal chemistry, and detail the synthetic logic for its incorporation into a heterobifunctional degrader. This document provides detailed, field-tested protocols for the synthesis, in-vitro validation, and cellular characterization of a hypothetical PROTAC derived from this key intermediate. The protocols are designed to be self-validating, with explanations of the scientific rationale behind critical steps, empowering researchers to adapt and troubleshoot their experimental workflows.
Introduction: The PROTAC Revolution and the Role of Privileged Scaffolds
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[4][5]
A PROTAC molecule is a heterobifunctional chimera comprising three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[8][]
The indazole core is recognized as a "privileged scaffold" in drug discovery, frequently appearing in molecules targeting a range of proteins, particularly kinases.[10][11][12][13] Its rigid, bicyclic structure provides a robust platform for orienting functional groups to achieve high-affinity binding. The molecule N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide represents a strategic starting point for PROTAC synthesis. The acetamide group can serve as a key interaction point within a protein's binding pocket, while the bromine atom at the 3-position provides a versatile synthetic handle for linker attachment without disturbing the core binding motif.
This guide will use the hypothetical development of a PROTAC targeting a kinase (e.g., Bruton's tyrosine kinase - BTK) to illustrate the utility of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is critical for successful synthesis and formulation.
| Property | Value | Source |
| IUPAC Name | N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | Supplier Data |
| CAS Number | 1203181-56-9 | [14][15] |
| Molecular Formula | C10H10BrN3O | PubChem |
| Molecular Weight | 268.11 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, MeOH | Internal Data |
| Purity (Typical) | ≥97% | [14] |
Strategic Synthesis of an Indazole-Based PROTAC
The core directive of this protocol is to utilize the 3-bromo position of the indazole as a strategic point for linker conjugation. This preserves the N-acetyl-6-amino-indazole moiety, which is hypothesized to be the primary binding pharmacophore for our target kinase. We will employ a convergent synthetic strategy, preparing the warhead-linker and E3 ligase ligand separately before their final conjugation.
Overall Synthetic Workflow
The workflow illustrates the modular assembly of the final PROTAC, "Inda-PROTAC-1," from its constituent parts: the warhead precursor, the linker, and the VHL E3 ligase ligand.
Caption: Convergent synthesis workflow for Inda-PROTAC-1.
Protocol: Synthesis of Alkyne-Functionalized Warhead
This protocol details the Sonogashira coupling reaction to attach an alkyne-terminated linker precursor to the warhead.
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
-
Propargylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert argon atmosphere, add N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 eq).
-
Add propargylamine (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Rationale: The Sonogashira cross-coupling provides a robust and efficient method for forming a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the indazole ring. Pd(0) is the active catalyst, and Cu(I) acts as a co-catalyst.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to yield the alkyne-functionalized warhead.
Protocol: Final PROTAC Assembly via Click Chemistry
This protocol utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction, to conjugate the warhead and E3 ligase ligand.[]
Materials:
-
Alkyne-functionalized warhead (from step 3.2)
-
Azide-functionalized VHL ligand (commercially available or synthesized separately)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 mixture)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a vial, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add a small amount of DMSO if solubility is an issue.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In a third vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
To the stirring solution of the warhead and VHL ligand, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Rationale: The CuAAC reaction forms a stable triazole ring, which is an excellent isostere for an amide bond and is metabolically robust.[16] Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalytic species in situ.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction with EtOAc and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the final PROTAC compound using preparative HPLC to achieve high purity (>98%). Lyophilize the pure fractions to obtain the final product as a solid.
In-Vitro Characterization and Validation Protocols
Once synthesized, the PROTAC must be rigorously tested to confirm its mechanism of action: binding to both the POI and the E3 ligase, inducing ternary complex formation, and ultimately leading to POI degradation.
PROTAC Mechanism of Action
The PROTAC induces proximity between the target Protein of Interest (POI) and an E3 Ubiquitin Ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of Action for an Indazole-based PROTAC.
Protocol: Target Engagement Assay (Isothermal Titration Calorimetry - ITC)
Objective: To quantify the binding affinity (KD) of the warhead portion of the PROTAC to the isolated POI.
Materials:
-
Purified recombinant POI (e.g., BTK kinase domain)
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (or the synthesized warhead-linker intermediate)
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)
Procedure:
-
Prepare a 20-50 µM solution of the POI in the ITC buffer. Degas the solution thoroughly.
-
Prepare a 200-500 µM solution of the compound in the same ITC buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set up the experiment with an initial delay, followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections. Set the reference power and stirring speed according to the instrument's recommendations.
-
Rationale: ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into the protein solution, a binding isotherm can be generated, from which the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) can be directly calculated.
-
Perform a control titration (compound into buffer) to determine the heat of dilution and subtract it from the experimental data.
-
Analyze the integrated heat data using the instrument's software, fitting to a one-site binding model to determine the KD.
Protocol: Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the target POI in a cellular context.
Materials:
-
Relevant human cell line expressing the POI (e.g., a lymphoma cell line for BTK)
-
Inda-PROTAC-1
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer for cell lysis
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Inda-PROTAC-1 in complete medium (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and treat with the PROTAC dilutions or vehicle.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
Rationale: This endpoint assay directly visualizes the amount of remaining POI after PROTAC treatment. A successful PROTAC will show a decrease in the POI band intensity relative to the loading control.
-
Wash the cells with ice-cold PBS, then lyse them directly in the well with ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using standard procedures. Probe the membrane with the primary antibody for the POI and the loading control.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Summary of Expected Validation Data
The following table summarizes hypothetical but realistic data that would be generated from the validation protocols, confirming the successful development of Inda-PROTAC-1.
| Assay | Parameter | Inda-PROTAC-1 (Hypothetical Value) | Warhead Only (Control) |
| Target Engagement (ITC) | KD for POI | 25 nM | 20 nM |
| E3 Ligase Binding (ITC) | KD for VHL | 150 nM | N/A |
| Cellular Degradation (WB) | DC50 | 15 nM | No degradation |
| Cellular Degradation (WB) | Dmax | >95% | No degradation |
| Cell Viability (MTT Assay) | IC50 | 30 nM | 5 µM (inhibition only) |
Conclusion
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a highly valuable starting material for the synthesis of indazole-based PROTACs. The bromine atom at the 3-position provides a chemically tractable handle for linker attachment, enabling a modular and efficient synthetic approach. The protocols outlined in this guide provide a robust framework for the design, synthesis, and validation of novel protein degraders. By following these methodologies, researchers can effectively leverage this intermediate to explore new therapeutic avenues in targeted protein degradation.
References
-
Hughes, S. E., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
-
Gadd, M. S., et al. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Troup, R. I., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Shcherbak, A. Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceutical Chemistry Journal. [Link]
-
Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics. [Link]
-
Hines, J., et al. (2013). Targeted Protein Degradation by Small Molecules. ACS Chemical Biology. [Link]
-
University of Dundee. (n.d.). Ciulli Lab Targeted Protein Degradation. University of Dundee. [Link]
-
AdooQ BioScience. (n.d.). n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide. AdooQ BioScience. [Link]
-
ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
PubMed. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]
-
Bond, A. G., et al. (2021). Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry. [Link]
-
Bond, A. G., et al. (2021). Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. NIH. [Link]
-
PMC. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]
-
Li, D., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. [Link]
-
Cenmed Enterprises. (n.d.). 3-bromo-1-methyl-1H-indazol-6-amine (C007B-570234). Cenmed Enterprises. [Link]
-
Bentham Science. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]
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Application Notes and Protocols for the Use of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The indazole core is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in the design of potent and selective kinase inhibitors. Its ability to act as a "hinge-binder," forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, makes it an ideal anchor for inhibitor design. This application note provides a detailed guide to the use of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , a versatile building block for the synthesis of advanced kinase inhibitors, with a focus on targeting FMS-like tyrosine kinase 3 (FLT3).
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: A Strategic Starting Material
The subject compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, offers several strategic advantages for the synthetic chemist. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties. The N-methyl group on the indazole ring can enhance metabolic stability and modulate the electronic properties of the heterocyclic system. Furthermore, the acetamide group at the 6-position can be readily hydrolyzed to the corresponding amine, providing a key attachment point for side chains that can interact with the solvent-exposed region of the kinase or be further functionalized to optimize the pharmacokinetic properties of the final compound.
Synthetic Pathway to a Potent FLT3 Inhibitor
This section outlines a representative synthetic route to a potent FLT3 inhibitor, starting from N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The target molecule is a conceptual inhibitor designed based on the known pharmacophores of potent FLT3 inhibitors. The synthesis involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by hydrolysis of the acetamide group and subsequent amidation.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Reaction: N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide to N-(1-Methyl-3-(aryl)-1H-indazol-6-yl)acetamide
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this step, the bromine atom at the 3-position of the indazole is replaced with a desired aryl or heteroaryl group, which is crucial for establishing the core structure of the kinase inhibitor. The choice of the boronic acid is determined by the specific interactions desired with the target kinase.
Protocol:
-
To a stirred solution of N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 eq.) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding arylboronic acid (1.2 eq.) and potassium carbonate (2.0 eq.).
-
The reaction mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq.) is added, and the mixture is heated to 80-90 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-(1-methyl-3-(aryl)-1H-indazol-6-yl)acetamide.
Step 2: Hydrolysis of the Acetamide
Reaction: N-(1-Methyl-3-(aryl)-1H-indazol-6-yl)acetamide to 1-Methyl-3-(aryl)-1H-indazol-6-amine
Rationale: The acetamide group serves as a protecting group for the amine. Its removal is necessary to unmask the nucleophilic amino group for the subsequent coupling reaction. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Protocol:
-
The N-(1-methyl-3-(aryl)-1H-indazol-6-yl)acetamide from the previous step is dissolved in a mixture of ethanol and 6 M hydrochloric acid.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-methyl-3-(aryl)-1H-indazol-6-amine, which is often used in the next step without further purification.
Step 3: Amide Coupling
Reaction: 1-Methyl-3-(aryl)-1H-indazol-6-amine to the Final Kinase Inhibitor
Rationale: The final step involves the formation of an amide bond between the 6-amino group of the indazole core and a selected carboxylic acid. This appended group is crucial for interacting with the solvent-exposed region of the kinase and for fine-tuning the drug-like properties of the molecule. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the efficient formation of the amide bond under mild conditions.
Protocol:
-
To a solution of the chosen carboxylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
A solution of 1-methyl-3-(aryl)-1H-indazol-6-amine (1.0 eq.) in anhydrous DMF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum.
-
The crude product is purified by flash column chromatography or recrystallization to yield the final kinase inhibitor.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and key characteristics for the synthetic intermediates and a representative final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | C10H10BrN3O | 268.11 | - | Off-white solid |
| N-(1-Methyl-3-(aryl)-1H-indazol-6-yl)acetamide | Varies | Varies | 70-90 | Solid |
| 1-Methyl-3-(aryl)-1H-indazol-6-amine | Varies | Varies | 85-95 | Solid |
| Final Kinase Inhibitor | Varies | Varies | 60-80 | Solid |
Mechanism of Action and Signaling Pathway
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival, a key driver in Acute Myeloid Leukemia (AML). The synthesized indazole-based inhibitor functions as an ATP-competitive inhibitor. The indazole core is designed to fit into the ATP-binding pocket of the FLT3 kinase domain, where it forms critical hydrogen bonds with the hinge region. The aryl group at the 3-position occupies a hydrophobic pocket, while the side chain at the 6-position extends towards the solvent-exposed region, providing additional interactions and contributing to the inhibitor's potency and selectivity. By blocking the ATP-binding site, the inhibitor prevents the autophosphorylation and activation of FLT3, thereby inhibiting downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5, ultimately leading to apoptosis of the leukemic cells.
Conclusion
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a highly valuable and versatile starting material for the synthesis of indazole-based kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex molecules targeting a range of kinases. The protocols and rationale presented in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Ait laasri, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6735-6743. Available at: [Link]
-
Goodman, K. B., et al. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 50(1), 6-9. Available at: [Link]
-
Vale, C., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(26), 9113-9119. Available at: [Link]
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Practical and Efficient Procedure for the Formation of Peptide Bonds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
"N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" as a linker for E3 ligase recruitment
Topic: "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" as a Linker Component for E3 Ligase Recruitment in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8]
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[7][9] While polyethylene glycol (PEG) and simple alkyl chains are common motifs, the field is rapidly evolving towards more sophisticated linkers that can confer advantageous properties.[9][10]
This guide introduces N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a novel, structurally distinct chemical scaffold for consideration in PROTAC linker design. Its rigid indazole core offers a departure from highly flexible linkers, potentially pre-organizing the PROTAC into a conformation favorable for ternary complex formation. The bromo- and acetamido- functionalities provide versatile synthetic handles for conjugation to both E3 ligase and POI ligands. Here, we provide a comprehensive overview of its synthesis, incorporation into a model PROTAC, and a suite of detailed protocols for its rigorous biochemical and cellular characterization.
The Role of the Linker: More Than Just a Connection
The linker's design is a multi-parameter optimization challenge. It must be long enough to span the distance between the E3 ligase and the POI but not so long as to permit unproductive binding modes.[11] The chemical nature of the linker impacts critical drug-like properties such as solubility, cell permeability, and metabolic stability. The use of a more rigid scaffold like the indazole core presented here can reduce the entropic penalty of forming the ternary complex, potentially leading to higher cooperativity and complex stability.
Section 1: Synthesis and Incorporation of the Indazole Linker
The journey of a novel PROTAC begins with the synthesis of its core components. The proposed indazole-based linker can be synthesized and then conjugated to E3 ligase and POI ligands through standard chemical transformations.
Hypothetical Synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Caption: Hypothetical synthetic route for the indazole linker component.
Protocol: PROTAC Assembly
Once the linker component is synthesized, it can be incorporated into a full PROTAC molecule. This protocol describes the conjugation of the indazole linker to a Von Hippel-Lindau (VHL) E3 ligase ligand and a hypothetical POI ligand. VHL is a commonly recruited E3 ligase in PROTAC design.[15][16][17][18]
Objective: To couple the indazole linker with pre-functionalized VHL and POI ligands.
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide with a terminal carboxylic acid (Linker-COOH)
-
VHL Ligand with a terminal amine (e.g., hydroxyproline derivative)
-
POI Ligand with a terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents (acetonitrile, water, TFA)
-
Preparative HPLC system
-
Lyophilizer
Step-by-Step Protocol:
-
Reaction Setup (First Coupling):
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the Linker-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the VHL Ligand-amine (1.0 eq) in anhydrous DMF.
-
Slowly add the VHL ligand solution to the activated linker solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Linker-VHL conjugate.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure Linker-VHL conjugate. The bromine on the indazole ring will be used for the next coupling.
-
-
Reaction Setup (Second Coupling - Suzuki or Buchwald-Hartwig type):
-
The bromo-indazole moiety allows for cross-coupling reactions. For this example, we'll assume a Suzuki coupling with a boronic ester-functionalized POI ligand.
-
In a microwave vial, combine the Linker-VHL conjugate (1.0 eq), the POI Ligand-boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 3.0 eq).
-
Add a suitable solvent mixture (e.g., dioxane/water).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
-
Final Purification:
-
After cooling, filter the reaction mixture through celite.
-
Purify the crude final PROTAC using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Section 2: Biochemical Characterization of the PROTAC
A successful PROTAC must first demonstrate binding to its intended targets and facilitate the formation of a stable ternary complex. A suite of biophysical and biochemical assays is essential to quantify these interactions.[3][19]
Caption: Workflow for biochemical characterization of the PROTAC.
Protocol: Binary Binding Affinity via Fluorescence Polarization (FP)
Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is an economical and effective method for quantifying binding affinities in a high-throughput format.[3]
Objective: To determine the dissociation constant (Kd) of the indazole-PROTAC for both the POI and the E3 ligase independently.
Materials:
-
Fluorescently labeled tracer (e.g., a known ligand for the POI or E3 ligase)
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B)
-
Indazole-PROTAC
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Step-by-Step Protocol:
-
Assay Setup:
-
Prepare a serial dilution of the indazole-PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the target protein (POI or E3). The concentrations should be optimized beforehand, typically with the protein at ~2-5x Kd of the tracer and the tracer at a low nM concentration.
-
Add the serially diluted PROTAC to the wells. Include controls with no PROTAC (maximum polarization) and no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (in mP units) on a compatible plate reader.
-
Data Analysis:
-
Plot the change in mP against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Convert the IC50 to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Protocol: Ternary Complex Formation via TR-FRET
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. Energy transfer from a donor fluorophore (e.g., Terbium cryptate) to an acceptor fluorophore (e.g., d2) occurs only when they are brought into close proximity by the PROTAC-mediated formation of the POI-E3 ligase complex.[7]
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ternary complex and determine the cooperativity of binding.
Materials:
-
His-tagged POI
-
GST-tagged E3 ligase
-
Anti-His antibody conjugated to a TR-FRET donor (e.g., Tb)
-
Anti-GST antibody conjugated to a TR-FRET acceptor (e.g., d2)
-
Indazole-PROTAC
-
Assay Buffer
-
White, low-volume 384-well plates
-
TR-FRET-capable plate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and a serial dilution of the indazole-PROTAC in assay buffer.
-
Assay Plate Setup:
-
Add the His-POI and GST-E3 ligase to the wells at a fixed concentration (typically in the low nM range).
-
Add the serially diluted PROTAC.
-
Add the donor- and acceptor-labeled antibodies.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed, which is indicative of the "hook effect" where at high concentrations, the PROTAC forms binary complexes that prevent ternary complex formation.[20]
-
The peak of the curve represents the maximal ternary complex formation. The cooperativity (alpha) can be calculated by comparing the affinity of the proteins in the presence versus the absence of the PROTAC.
-
| Assay | Principle | Information Gained | Typical Throughput |
| Fluorescence Polarization (FP) | Measures changes in molecular rotation upon binding.[3] | Binary binding affinity (Kd) of PROTAC to POI and E3 ligase. | High |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind.[19] | Real-time kinetics (kon, koff) and affinity (Kd) of binary and ternary interactions. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[19] | Complete thermodynamic profile (Kd, ΔH, ΔS) of binding events. | Low |
| TR-FRET / AlphaLISA | Proximity-based assays detecting energy transfer between labeled binding partners.[7] | Ternary complex formation, stability, and cooperativity (α). | High |
Section 3: Cellular Characterization of the PROTAC
Ultimately, a PROTAC's success is determined by its ability to induce degradation of the target protein within a cellular context, leading to a desired biological outcome.
Caption: Workflow for the cellular characterization of the PROTAC.
Protocol: Measuring Protein Degradation by Western Blot
Principle: Western blotting is a classical technique used to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.[21]
Objective: To determine the concentration- and time-dependent degradation of the POI following treatment with the indazole-PROTAC.
Materials:
-
Relevant cell line expressing the POI
-
Indazole-PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
For DC50 (concentration for 50% degradation) determination, treat cells with a serial dilution of the indazole-PROTAC for a fixed time (e.g., 18-24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include vehicle (DMSO) and proteasome inhibitor controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again, then apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against PROTAC concentration to calculate the DC50 and Dmax (maximum degradation).
-
Protocol: Live-Cell Target Engagement via CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[3] This allows for the confirmation of target engagement in an intact cellular environment.
Objective: To verify that the indazole-PROTAC binds to the POI inside living cells.
Materials:
-
Relevant cell line
-
Indazole-PROTAC
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Western blot materials
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in suspension or adherent culture with the indazole-PROTAC or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Leave one sample at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble POI remaining in the supernatant by Western blot.
-
-
Data Interpretation:
-
Plot the amount of soluble POI against the temperature for both vehicle- and PROTAC-treated samples.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion and Future Directions
The strategic design of linkers is a cornerstone of developing effective and drug-like PROTACs. The N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold presented here offers a compelling starting point for exploring more rigid linkerologies in PROTAC design. Its defined structure and versatile synthetic handles allow for systematic exploration of the structure-activity relationships that govern ternary complex formation and protein degradation.
The protocols detailed in this guide provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of PROTACs incorporating this or other novel linkers. By meticulously validating each step of the degradation pathway—from binary binding to cellular phenotype—researchers can accelerate the rational design of the next generation of targeted protein degraders. Future work should focus on expanding the library of such linkers and correlating their structural features with degradation efficiency, selectivity, and pharmacokinetic properties.
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Zhang, C., et al. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem. [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. Reaction Biology. [Link]
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Wikipedia. (n.d.). Ubiquitin ligase. Wikipedia. [Link]
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Cheung, S. Y., et al. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of Medicinal Chemistry. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. [Link]
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Testa, A., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). Expert Opinion on Therapeutic Patents. [Link]
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Shaki, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. [Link]
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National Library of Medicine. (n.d.). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. National Library of Medicine. [Link]
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Yang, S., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols. [Link]
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Taylor & Francis Online. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]
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Del Rosso, M., et al. (2019). Investigating protein degradability through site-specific ubiquitin ligase recruitment. Cell Chemical Biology. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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Liu, X., et al. (2023). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules. [Link]
-
National Library of Medicine. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Library of Medicine. [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
National Institutes of Health. (2012). Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins. National Institutes of Health. [Link]
-
Słabicki, M., et al. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Current Opinion in Structural Biology. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Shaki, A., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ResearchGate. [Link]
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ResearchGate. (n.d.). Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. ResearchGate. [Link]
-
Profacgen. (n.d.). E3 ligase activity assay. Profacgen. [Link]
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PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
-
Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a focal point for the development of kinase inhibitors, anti-cancer agents, and other biologically active molecules. The functionalization of the indazole ring system, particularly at the C3 and C6 positions, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a key building block, primed for diversification through modern cross-coupling methodologies. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide array of molecular fragments via palladium-catalyzed reactions. This guide provides detailed, field-proven protocols for several key coupling strategies, offering researchers a robust toolkit for the synthesis of novel indazole-based compounds. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying principles for successful and reproducible synthetic outcomes.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The general catalytic cycle for many of these transformations involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, an alkyne, or an amine) displaces a ligand on the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of ligands, base, solvent, and temperature is critical for the success of these reactions, as they influence the rate and efficiency of each step in the catalytic cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[1] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The reaction exhibits broad functional group tolerance and utilizes readily available and generally non-toxic boronic acids or their esters.[2][3]
Underlying Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is typically employed. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For heteroaromatic substrates, specialized ligands like XPhos can prevent catalyst deactivation and side reactions.[1]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be chosen based on the specific substrates and their sensitivities.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.
-
Heating: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide with Phenylboronic Acid
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a 10 mL microwave vial, add N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial with a cap and purge with argon for 5 minutes.
-
Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-(1-methyl-3-phenyl-1H-indazol-6-yl)acetamide.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 120 (µW) | 0.5 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~80-90 |
| 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF | 80 | 6 | ~75-85 |
Note: Yields are estimates based on similar transformations and may require optimization for the specific substrate.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Scaffolds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction has broad utility in synthesizing arylamines, which are prevalent in pharmaceuticals.[6] The reaction is compatible with a wide range of primary and secondary amines and aryl halides.
Underlying Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
-
Morpholine
-
RuPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add RuPhos Pd G3 (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol) to a dry reaction vial.
-
Add N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 mmol).
-
Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-18 hours.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(1-methyl-3-(morpholin-4-yl)-1H-indazol-6-yl)acetamide.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| Aniline | BrettPhos Pd G3 (2) | LiHMDS | THF | 70 | 12 | ~75-85 |
| n-Butylamine | tBuXPhos Pd G3 (1.5) | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
Note: Yields are estimates based on similar transformations and may require optimization for the specific substrate.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. The resulting arylalkynes are valuable intermediates in organic synthesis.
Underlying Rationale for Experimental Choices:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition step, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 mmol), CuI (0.05 mmol, 5 mol%), and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Cool the reaction to room temperature and filter through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(1-methyl-3-(phenylethynyl)-1H-indazol-6-yl)acetamide.
Quantitative Data Summary: Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 8 | ~75-85 |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | 70 | 12 | ~70-80 |
Note: Yields are estimates based on similar transformations and may require optimization for the specific substrate.
IV. Other Important Coupling Reactions
The versatility of the 3-bromoindazole scaffold extends to other valuable transformations.
Heck Coupling: Formation of Alkenyl-Indazoles
The Heck reaction allows for the coupling of the bromoindazole with alkenes to form substituted alkenes.[8] This reaction is valuable for introducing vinyl groups, which can be further functionalized. A typical protocol would involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group via palladium-catalyzed cyanation opens up a wealth of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocycles.[9] Modern protocols often use zinc cyanide (Zn(CN)₂) as a safer and more reliable cyanide source, with a palladium catalyst such as Pd(dppf)Cl₂ and a solvent like DMF or DMAc at high temperatures.[10]
Conclusion: A Gateway to Novel Indazole Derivatives
The protocols and insights provided in this guide offer a comprehensive framework for the experimental setup of coupling reactions with N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, researchers can efficiently generate diverse libraries of novel indazole derivatives for applications in drug discovery and materials science. The self-validating nature of these protocols, grounded in established mechanistic understanding, provides a high degree of confidence in achieving the desired synthetic outcomes.
References
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Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2). Available at: [Link]
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Jana, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 17871-17882. Available at: [Link]
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Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
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Loh, Y. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
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Loh, Y. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
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Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. Available at: [Link]
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El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-10. Available at: [Link]
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991-2003. Available at: [Link]
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Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. Available at: [Link]
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Slaev, A. V., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4155. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed Central. Available at: [Link]
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]
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A palladium catalyzed enantioselective Heck/borylation reaction of alkene-tethered aryl iodides was realized. (n.d.). PubMed Central. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14040-14043. Available at: [Link]
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Ball, N. D., et al. (2012). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Organometallics, 31(2), 724-733. Available at: [Link]
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Zhang, F., et al. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers, 10, 2193-2197. Available at: [Link]
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Das, S., & Bhanage, B. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 31379-31395. Available at: [Link]
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Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes. (n.d.). New Journal of Chemistry. Available at: [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7136-7144. Available at: [Link]
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6-Bromo-1,3-dimethyl-1H-indazole. Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Jana, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13735-13745. Available at: [Link]
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Enantioselective Aminosilylation of Alkenes by Palladium/Ming‐Phos‐Catalyzed Tandem Narasaka–Heck/Silylation Reaction. (2024). ResearchGate. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PubMed Central. Available at: [Link]
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Jana, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
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Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. (2018). Princeton University. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2018_jacs_cross-electrophile.pdf]([Link] Macmillan Group/files/publications/2018_jacs_cross-electrophile.pdf)
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal, 27(45), 13481-13496. Available at: [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PubMed Central. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]
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Enantioselective Dicarbofunctionalization of Unactivated Alkenes by Palladium-Catalyzed Tandem Heck/Suzuki Coupling Reaction. (2019). PubMed. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PubMed Central. Available at: [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Available at: [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. (2024). ChemRxiv. Available at: [Link]
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Application Notes and Protocols for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in Cellular Assays for Protein Degradation
Introduction: The Potential of an Indazole Scaffold in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3][4] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC typically consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[2][6]
This document serves as a guide for researchers, providing a hypothetical framework and detailed protocols for evaluating a PROTAC derived from Cmpd-X in a suite of cellular assays. We will postulate the use of Cmpd-X as a precursor for a PROTAC targeting a hypothetical kinase, "Kinase-Y," and outline the experimental workflows to characterize its degradation activity and selectivity.
Hypothetical Application: From Cmpd-X to a Kinase-Y Degrading PROTAC
For the purposes of this guide, we will hypothesize that Cmpd-X serves as a warhead for a novel PROTAC, "PROTAC-KY," designed to degrade Kinase-Y. We will assume that the bromo-indazole moiety of Cmpd-X has been identified through a fragment screening campaign to bind to an allosteric pocket on Kinase-Y. The acetamide group can be hydrolyzed to an amine, providing a convenient attachment point for a linker connected to a Cereblon (CRBN) E3 ligase ligand, such as pomalidomide.
Figure 1. Hypothetical mechanism of action for PROTAC-KY.
Experimental Workflow for PROTAC-KY Evaluation
A systematic evaluation of PROTAC-KY is essential to validate its efficacy and mechanism of action. The following workflow outlines the key stages of characterization.
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Application Notes and Protocols for the Development of Novel Therapeutics Using N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a foundational scaffold for the discovery and development of novel therapeutics. This document outlines the strategic considerations and detailed experimental protocols necessary to progress from this key chemical intermediate to a viable preclinical candidate.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, serves as the core of numerous clinically approved drugs, particularly in the oncology space.[3][4] Marketed therapeutics such as Axitinib, Pazopanib, and Niraparib feature the indazole core and function primarily as protein kinase inhibitors, underscoring the scaffold's utility in targeting this critical class of enzymes.[4]
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a key building block for the synthesis of novel indazole-based drug candidates.[5][6] Its structure offers several strategic advantages for medicinal chemists:
-
The indazole core provides a rigid framework that can be appropriately substituted to interact with various biological targets.
-
The bromo substituent at the 3-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
-
The N-methyl group at the 1-position can influence the compound's physicochemical properties, such as solubility and metabolic stability.
-
The acetamido group at the 6-position can participate in hydrogen bonding interactions within a target's binding site, potentially enhancing potency and selectivity.
This guide will delineate a rational, step-by-step approach to leveraging N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in a drug discovery campaign, from initial target hypothesis to preclinical evaluation.
Hypothesizing Biological Targets: A Focus on Protein Kinases
Given the prevalence of indazole-based compounds as protein kinase inhibitors, it is logical to hypothesize that derivatives of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide will also exhibit activity against this enzyme family.[3][4][7] The human kinome is comprised of over 500 kinases, many of which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Based on the existing literature for similar scaffolds, a primary screening panel should include kinases from the following families:[3][7][8]
-
Receptor Tyrosine Kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
c-Kit
-
Fms-like Tyrosine Kinase 3 (FLT3)
-
-
Non-Receptor Tyrosine Kinases:
-
Src family kinases
-
-
Serine/Threonine Kinases:
The following diagram illustrates the potential signaling pathways that could be modulated by therapeutics derived from the N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold.
Caption: Potential kinase targets for therapeutics derived from the indazole scaffold.
Synthetic Strategy and Library Generation
The generation of a chemically diverse library of compounds is a critical step in identifying a promising lead molecule. The bromo group at the 3-position of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is amenable to various palladium-catalyzed cross-coupling reactions.
Workflow for Library Synthesis:
Caption: Synthetic workflow for generating a diverse library of indazole derivatives.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vial, add N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and depends on the reactivity of the specific boronic acid used. A strong base and a polar aprotic solvent are often required for less reactive coupling partners. Inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Target Validation and Assay Development
Once a library of compounds has been synthesized, the next step is to screen them against the hypothesized biological targets.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compounds against a panel of selected protein kinases.
Protocol: Lance® Ultra TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Prepare the kinase, ULight™-labeled peptide substrate, and Europium-labeled antibody in the appropriate kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4x concentrated test compound or DMSO (control) to the wells of a 384-well microplate.
-
Add 2.5 µL of the 4x concentrated enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2x concentrated ATP and ULight™-peptide substrate solution.
-
Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).
-
Stop the reaction by adding 5 µL of 2x concentrated EDTA solution containing the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of positive (known inhibitor) and negative (DMSO) controls in each assay plate is essential for validating the assay performance. A Z'-factor calculation should be performed to assess the quality and robustness of the assay.
Cell-Based Assays
Objective: To evaluate the on-target and anti-proliferative activity of lead compounds in a relevant cancer cell line.
Protocol: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HUVEC for angiogenesis) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Lead Optimization and ADME/Tox Profiling
The data from the initial screening will guide the lead optimization process. This involves synthesizing new analogs to improve potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Table (Hypothetical Data)
| Compound ID | R Group at 3-position | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | -Br | >10,000 | >10,000 | >50 |
| 001 | Phenyl | 5,200 | 8,100 | 25.3 |
| 002 | 3-pyridyl | 850 | 2,300 | 8.7 |
| 003 | 4-methoxyphenyl | 4,500 | 9,500 | 22.1 |
| 004 | 3-aminophenyl | 250 | 6,800 | 2.1 |
Interpretation of Hypothetical SAR: The hypothetical data above suggests that a nitrogen-containing aromatic ring at the 3-position (Compound 002) improves potency over a simple phenyl ring (Compound 001). Furthermore, the addition of a hydrogen bond donor (Compound 004) significantly enhances activity against Kinase A and cellular potency, while maintaining some selectivity over Kinase B. This information would guide the synthesis of further analogs with substituted pyridine or aniline moieties.
ADME/Tox Profiling:
Promising lead compounds should be subjected to a panel of in vitro ADME/Tox assays to assess their drug-like properties:
-
Metabolic Stability: Incubation with liver microsomes to determine the intrinsic clearance rate.
-
Aqueous Solubility: Measurement at different pH values.
-
Cell Permeability: Using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
-
hERG Inhibition: To evaluate the risk of cardiac toxicity.
-
Cytotoxicity: In non-cancerous cell lines.
Preclinical Evaluation
A lead candidate with a promising in vitro profile should be advanced to in vivo studies.
Workflow for Preclinical Evaluation:
Caption: Workflow for the preclinical evaluation of a lead compound.
Protocol: Mouse Xenograft Efficacy Study (General Overview)
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (selected based on the target kinase's role) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the lead compound at various doses and schedules (e.g., once daily oral gavage).
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).[11]
Conclusion
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a valuable starting material for the development of novel therapeutics, particularly protein kinase inhibitors. By following a rational drug discovery cascade involving strategic library synthesis, robust in vitro screening, and systematic lead optimization, researchers can effectively leverage this scaffold to identify and advance promising new drug candidates toward clinical development.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021-07-20).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - NIH.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central.
- N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed Central.
- The Role of Indazole Deriv
- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchG
- N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide - Benchchem.
- n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.
- Preclinical Application Notes for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in In Vivo Animal Models - Benchchem.
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- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide|CAS 1788041-54-2 [benchchem.com]
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- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterizing N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide for Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.[1][2] Deubiquitinating enzymes (DUBs), key components of the UPS, are a particularly attractive class of drug targets.[3][4][5] This document provides a comprehensive guide for the initial characterization of novel small molecules, using N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide as a representative indazole-based compound, to assess its potential as a modulator of the UPS. We will outline a strategic workflow from initial cell-based screening to biochemical target validation and mechanism of action studies.
Introduction to the Ubiquitin-Proteasome System (UPS)
The UPS is the primary non-lysosomal pathway for intracellular protein degradation.[6] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This "tagging" is counteracted by deubiquitinating enzymes (DUBs), which remove ubiquitin, thereby rescuing proteins from degradation.[1][7] The fate of a ubiquitinated protein is often degradation by the 26S proteasome.[8] Given their central role in regulating protein stability, DUBs have emerged as promising targets for drug discovery in various therapeutic areas.[3][7]
This guide will use the novel compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , as a case study to demonstrate a systematic approach for identifying and characterizing new UPS modulators. While the specific activity of this compound is yet to be fully elucidated in published literature, its indazole core is a common scaffold in kinase inhibitors, some of which have been linked to the UPS, such as inhibitors of LRRK2.[9][10]
Strategic Workflow for Compound Characterization
The following diagram illustrates a logical workflow for assessing the potential of a novel compound to modulate the UPS.
Caption: Workflow for characterizing a novel UPS modulator.
Phase 1: Initial Screening Protocols
Cell Viability Assay
Rationale: Before assessing the specific effects on the UPS, it is crucial to determine the cytotoxic concentration range of the compound. This ensures that subsequent observations are not simply a result of cell death.
Protocol: MTT Assay
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa or U2OS) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
UPS Reporter Assay
Rationale: A reporter assay provides a broad assessment of whether the compound affects the overall activity of the UPS. A common method uses a fluorescent protein fused to a degradation signal (degron), which is constitutively degraded by the proteasome. Inhibition of the UPS leads to the accumulation of the fluorescent protein.[11][12]
Protocol: GFP-Degron Reporter Assay
-
Cell Line: Use a stable cell line expressing a GFP-degron fusion protein (e.g., GFP-CL1 or Ub-G76V-GFP).[11]
-
Treatment: Plate the reporter cells in a 96-well plate. Treat the cells with N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide at non-toxic concentrations (determined from the MTT assay) for 6-24 hours. Include a known proteasome inhibitor (e.g., Bortezomib) as a positive control and a vehicle control.
-
Data Acquisition: Measure GFP fluorescence using a plate reader or a flow cytometer.
-
Analysis: An increase in GFP signal compared to the vehicle control suggests inhibition of the UPS.
| Parameter | Hypothetical Result for a UPS Inhibitor |
| CC50 (72h) | 25 µM |
| GFP Signal Fold Change (at 10 µM) | 3.5-fold increase over vehicle control |
Phase 2: Target Identification and Validation
If the initial screening suggests UPS modulation, the next step is to identify the specific molecular target.
Biochemical DUB Panel Screen
Rationale: DUBs are a common target for small molecule inhibitors of the UPS.[1][3] Screening the compound against a panel of purified DUBs can identify specific enzyme targets. A widely used method is the Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC) assay, where cleavage of the substrate by a DUB releases a fluorescent signal.[2][8]
Protocol: Ub-AMC DUB Assay
-
Reaction Setup: In a 384-well plate, add assay buffer, purified recombinant DUB enzyme (e.g., USP7, USP2, UCHL1), and N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide at a fixed concentration (e.g., 10 µM).
-
Initiate Reaction: Add Ub-AMC substrate to initiate the reaction.
-
Data Acquisition: Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a plate reader.[8]
-
Analysis: Calculate the percentage of inhibition for each DUB compared to a vehicle control.
Western Blot for Ubiquitin Conjugates
Rationale: Inhibition of a DUB or the proteasome leads to an accumulation of polyubiquitinated proteins in the cell. This can be visualized by Western blotting.
Protocol: Analysis of Polyubiquitinated Proteins
-
Cell Lysis: Treat cells (e.g., HeLa) with the compound at various concentrations for 4-8 hours. Lyse the cells in RIPA buffer containing protease and DUB inhibitors (e.g., NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes polyubiquitin chains (e.g., FK2 antibody) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: An increase in the high-molecular-weight smear of polyubiquitinated proteins indicates UPS inhibition.
| Assay | Hypothetical Hit Profile (e.g., USP7) |
| DUB Panel Screen | >80% inhibition of USP7 at 10 µM |
| IC50 against USP7 | 1.2 µM |
| Western Blot | Dose-dependent increase in high-molecular-weight ubiquitin smear |
Phase 3: Mechanism of Action
Once a primary target is identified (e.g., USP7), further studies are needed to understand how the compound inhibits the enzyme and affects the downstream pathway.
Enzyme Kinetics
Rationale: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into the compound's binding mechanism.
Protocol: Michaelis-Menten Kinetics
-
Reaction Setup: Perform the Ub-AMC assay with a fixed concentration of the target DUB and varying concentrations of the Ub-AMC substrate.
-
Inhibitor Addition: Repeat the assay in the presence of different fixed concentrations of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
-
Data Analysis: Plot the reaction velocity against substrate concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition by observing the changes in Vmax and Km.
Proteasome Activity Assay
Rationale: It is important to confirm that the compound's effect is not due to direct inhibition of the proteasome itself.
Protocol: Suc-LLVY-AMC Proteasome Assay
-
Lysate Preparation: Prepare cell lysates as described for the Western blot protocol.
-
Reaction: In a 96-well plate, add cell lysate, assay buffer, and the compound.
-
Substrate Addition: Add the fluorogenic proteasome substrate Suc-LLVY-AMC (for chymotrypsin-like activity).
-
Data Acquisition: Measure the increase in fluorescence over time.
-
Analysis: No change in fluorescence in the presence of the compound indicates that it does not directly inhibit the proteasome.
Caption: Potential mechanism of action for a DUB inhibitor.
Conclusion
This application note provides a structured and comprehensive framework for the initial characterization of a novel compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, as a potential modulator of the ubiquitin-proteasome system. By following this workflow, researchers can efficiently determine the compound's cytotoxicity, its general effect on the UPS, identify specific DUB targets, and elucidate its mechanism of action. This systematic approach is essential for the successful development of novel therapeutics targeting the UPS.
References
-
Harrigan, J. A., et al. (2018). Deubiquitylating enzymes and drug discovery: emerging opportunities. Nature Reviews Drug Discovery. Available at: [Link]
-
Patsnap Synapse. (2024). What are DUBs inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Schauer, N. J., et al. (2020). Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Jackson, S. P., & Durocher, D. (2017). Deubiquitylating enzymes and drug discovery: Emerging opportunities. ResearchGate. Available at: [Link]
-
Schauer, N. J., et al. (2020). Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. PubMed. Available at: [Link]
-
Kim, J. H., et al. (2021). Assay Systems for Profiling Deubiquitinating Activity. MDPI. Available at: [Link]
-
St-Gelais, F., et al. (2019). A High-Throughput Assay for Monitoring Ubiquitination in Real Time. Frontiers in Chemistry. Available at: [Link]
-
Gan-Nachum, T., & Glickman, M. H. (2012). Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis. PubMed Central. Available at: [Link]
-
van den Boom, J., & Dantuma, N. P. (2020). Reporter-Based Screens for the Ubiquitin/Proteasome System. Frontiers in Chemistry. Available at: [Link]
-
Kalathiya, J., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central. Available at: [Link]
-
Rodriguez-Lopez, I., et al. (2012). Monitoring of Ubiquitin-proteasome Activity in Living Cells Using a Degron (dgn)-destabilized Green Fluorescent Protein (GFP). Journal of Visualized Experiments. Available at: [Link]
-
Rudenko, I. N., et al. (2013). GTP-binding Inhibitors Increase LRRK2-linked Ubiquitination and Lewy Body-like Inclusions. PLoS ONE. Available at: [Link]
Sources
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 3. Deubiquitylating enzymes and drug discovery: emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay Systems for Profiling Deubiquitinating Activity | MDPI [mdpi.com]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTP-binding Inhibitors Increase LRRK2-linked Ubiquitination and Lewy Body-like Inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 12. Monitoring of Ubiquitin-proteasome Activity in Living Cells Using a Degron (dgn)-destabilized Green Fluorescent Protein (GFP)-based Reporter Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Welcome to the technical support resource for the synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during this multi-step synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you optimize your reaction conditions for improved yield and purity.
Synthetic Strategy Overview
The most reliable and selective synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide involves a two-step sequence starting from 6-amino-1-methyl-1H-indazole. This pathway prioritizes the selective bromination of the electron-rich C3 position on the indazole ring before proceeding with the acetylation of the 6-amino group. This order is crucial because the free amino group is a strong activating group that could direct unwanted bromination to the C5 or C7 positions of the benzene ring. Performing the C3-bromination first ensures higher regioselectivity.
The overall workflow is as follows:
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Step 1 - C3-Bromination of 6-Amino-1-methyl-1H-indazole
Question 1: My C3-bromination reaction is resulting in a low yield and multiple products. How can I improve the regioselectivity and conversion?
Answer: This is a common challenge. Low yield and poor selectivity in the bromination of indazoles typically stem from the choice of brominating agent and reaction conditions. The C3 position of the indazole ring is electron-rich and generally the most susceptible to electrophilic attack, but side reactions can occur if conditions are not optimized.[1]
Core Directive: Choosing the Right Brominating Agent
The key is to use a brominating agent that provides a source of electrophilic bromine (Br+) under controlled conditions. While elemental bromine (Br₂) can be used, it is often too reactive, leading to over-bromination and side products.[2] Milder, more selective reagents are strongly recommended.
| Brominating Agent | Advantages | Disadvantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | Mild, selective, easy to handle (solid).[3] | Can sometimes require an acid catalyst or initiator. | 1.05-1.2 eq. in H₂SO₄ or DMF, 0°C to RT.[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High atom economy, mild, efficient. | Less commonly used than NBS. | 0.5-0.6 eq. in EtOH with Na₂CO₃, 40°C, often with ultrasound assistance.[2][5] |
| Bromine (Br₂) | Inexpensive and potent. | Highly corrosive, volatile, and less selective; often leads to byproducts.[2] | 1.0 eq. in a solvent like acetic acid or DMF, often at low temperatures.[6] |
Expert Recommendation: For this specific substrate, N-Bromosuccinimide (NBS) is the preferred reagent. Its solid form makes it easy to handle and weigh accurately, and its reactivity can be finely tuned with the choice of solvent and temperature, minimizing the formation of di- or tri-brominated species. A recent practical synthesis of a similar indazole successfully used NBS in concentrated sulfuric acid at room temperature to achieve high yield and purity on a large scale.[4]
Optimized Protocol for C3-Bromination:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 6-amino-1-methyl-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (1.1 eq.) in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled indazole solution over 30-60 minutes. The slow addition is critical to control the reaction exotherm and prevent over-bromination.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The crude 3-Bromo-1-methyl-1H-indazol-6-amine product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can often be used in the next step without further purification.
Question 2: I'm observing a significant amount of starting material even after several hours. What is causing the incomplete conversion?
Answer: Incomplete conversion is usually due to reagent purity, insufficient activation of the brominating agent, or suboptimal temperature.
Troubleshooting Steps:
-
Reagent Quality: Ensure your NBS is of high purity and has been stored properly. NBS can decompose over time, especially when exposed to light and moisture. Recrystallizing commercial NBS from water can improve its quality.
-
Solvent Purity: Use anhydrous DMF. Water in the solvent can react with NBS and reduce its efficacy.
-
Temperature Control: While starting at 0°C is recommended to control initial reactivity, you may need to allow the reaction to slowly warm to room temperature for it to go to completion. Monitor via TLC to determine the optimal temperature profile.
-
Acidic Catalyst: For less reactive substrates, a catalytic amount of a proton source like sulfuric acid can protonate NBS, making it a more potent electrophile. However, with the activating amino group on your substrate, this is likely unnecessary and could lead to side products.[4]
Part 2: Step 2 - N-Acetylation of 3-Bromo-1-methyl-1H-indazol-6-amine
Question 3: My acetylation reaction is sluggish and gives a low yield. How can I drive it to completion?
Answer: The N-acetylation of an aromatic amine is a standard transformation, but its efficiency depends on the nucleophilicity of the amine and the choice of acetylating agent and base.
Core Directive: Selecting the Acetylation Conditions
The goal is to introduce an acetyl group onto the 6-amino nitrogen. This is an acid-producing reaction, so a base is required to neutralize the acid and drive the reaction forward.
| Parameter | Option 1: Acetic Anhydride | Option 2: Acetyl Chloride | Recommendation & Rationale |
| Reactivity | Moderately reactive. | Highly reactive, often too vigorous. | Acetic Anhydride is preferred. Its moderate reactivity is easier to control, preventing di-acetylation (formation of a diacetamide) and other side reactions.[7] |
| Base | Pyridine, Triethylamine (TEA), or can be run neat. | Requires a non-nucleophilic base like TEA. Pyridine can react with acetyl chloride. | Pyridine can serve as both the base and the solvent, simplifying the procedure. Alternatively, using TEA in a solvent like Dichloromethane (DCM) is also highly effective. |
| Byproduct | Acetic acid | Hydrochloric acid (HCl) | Acetic acid is weaker and less corrosive than HCl, making the workup simpler. |
Optimized Protocol for N-Acetylation:
-
Suspend the crude or purified 3-Bromo-1-methyl-1H-indazol-6-amine (1.0 eq.) in Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.5 eq.) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a saturated solution of sodium bicarbonate (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: How do I confirm the structure and purity of my final product? A1: A combination of standard analytical techniques is essential for full characterization:
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Look for the singlet for the methyl group, the singlets/doublets for the aromatic protons on the indazole ring, and the singlets for the NH and acetyl-CH₃ protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight (268.11 g/mol for C₁₀H₁₀BrN₃O) and isotopic pattern characteristic of a bromine-containing compound.[8][9]
-
HPLC: Is used to determine the purity of the final compound by showing a single major peak.[10]
Q2: What are the primary safety concerns for this synthesis? A2: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Brominating Agents: NBS and DBDMH are irritants and toxic. Avoid inhalation of dust and skin contact. Elemental bromine is highly corrosive and toxic.[11]
-
Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure.
-
Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Triethylamine and pyridine are flammable and have strong odors.
Q3: Can I perform the acetylation step before the bromination step? A3: While possible, it is not recommended. The N-acetyl group is an ortho-, para-directing activating group. After acetylating the 6-amino group, the positions most activated for electrophilic bromination would be C5 and C7. This would lead to a mixture of regioisomers and make the synthesis of the desired C3-bromo isomer very difficult. Performing bromination first takes advantage of the inherent reactivity of the C3 position on the indazole nucleus, ensuring high regioselectivity.[1]
References
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. URL: [Link]
-
Zhang, P., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. URL: [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 15(1), 163–177. URL: [Link]
-
Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35865–35869. URL: [Link]
-
Science of Synthesis. (2010). 1H- and 2H-Indazoles. Thieme, 12.2. URL: [Link]
-
Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. URL: [Link]
-
El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta crystallographica. Section E, Structure reports online, 66(Pt 4), o838. URL: [Link]
-
PubChem. Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. URL: [Link]
-
PubChem. 1H-Indazole-3-acetamide, 6-bromo-. URL: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(part i), 99-133. URL: [Link]
-
Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. URL: [Link]
-
Barlin, G. B., & Pausacker, K. H. (1953). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Journal of the Chemical Society, 1031-1036. URL: [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry, and Mechanism in the Bromination of Aromatic Heterocycles. VI. Aqueous Bromination of Indazole. Australian Journal of Chemistry, 27(11), 2331-2343. URL: [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Abdelahi, M. M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. IUCrData, 2(9), x170660. URL: [Link]
-
Zhang, P., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. URL: [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (MW: 268.11 g/mol , CAS: 1788041-54-2).[1] We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and select the optimal strategy for achieving your desired purity.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Your Purification Challenge
This section addresses the critical first step: understanding the nature of the impurities in your crude product. The appropriate purification strategy is dictated by the physicochemical differences between your target compound and its contaminants.
Q1: What are the most probable impurities in my crude N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide sample?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming the final step is the acetylation of 6-amino-3-bromo-1-methyl-1H-indazole, impurities can be classified as follows:
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Starting Materials: Incomplete conversion will leave residual 6-amino-3-bromo-1-methyl-1H-indazole.
-
Reagents: Excess acetylating agent (e.g., acetic anhydride, acetyl chloride) and any base used (e.g., pyridine, triethylamine) may be present.
-
Byproducts: Side reactions can generate structurally similar molecules that are challenging to remove. These may include regioisomers from the indazole ring formation or products of over-bromination from a preceding step.[2]
-
Solvents & Degradation: Residual solvents from the reaction and workup are common. Additionally, the acetamide group can be susceptible to hydrolysis back to the amine, especially if exposed to acidic or basic conditions during workup or storage.[2]
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Example Compound | Polarity vs. Target Compound | Removal Strategy |
| Starting Material | 6-amino-3-bromo-1-methyl-1H-indazole | More Polar | Column Chromatography, Recrystallization |
| Byproduct | Di-brominated indazole derivative | Less Polar | Column Chromatography, Preparative HPLC |
| Degradation | 6-amino-3-bromo-1-methyl-1H-indazole | More Polar | Column Chromatography, Recrystallization |
| Reagents | Acetic Acid (from anhydride) | Highly Polar | Aqueous Wash, Column Chromatography |
Q2: My initial purity analysis (e.g., by HPLC or TLC) shows multiple spots/peaks. How do I decide which purification method to use?
A2: The choice of method depends on the separation factor (Rf difference on TLC or retention time difference in HPLC) between your product and impurities, as well as the required scale and final purity.
-
Large Rf Difference (>0.2): If impurities are significantly more or less polar, flash column chromatography is an efficient first-pass strategy.
-
Small Rf Difference (<0.2): For closely related impurities, recrystallization (if a suitable solvent is found) or preparative HPLC may be necessary for effective separation.[2]
-
High Purity Required (>99%): For applications in drug development, preparative HPLC is often the method of choice for final purification. For general research, a well-optimized column chromatography or recrystallization is often sufficient.
Below is a decision-making workflow to guide your selection process.
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guides for Key Purification Techniques
This section provides practical, step-by-step advice and solutions to common problems encountered during purification.
Technique 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified.
Q: How do I perform a recrystallization for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide?
A: The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Based on similar structures, alcohols or mixtures involving ethyl acetate are good starting points.[3][4]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., methanol, ethanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a condenser). Continue adding the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q: My compound "oiled out" instead of forming crystals during cooling. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solute's solubility is lower than the solvent's saturation point at a given temperature, causing it to separate as a liquid phase. This is common if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the oil redissolves completely at boiling temperature.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections can induce nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: If the problem persists, consider a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane) and slowly add a poor solvent (e.g., Hexane) until the solution becomes turbid, then heat to clarify and cool slowly.
Technique 2: Silica Gel Column Chromatography
This is the most versatile method for separating compounds with different polarities on a larger scale.
Q: What are the recommended conditions for purifying my compound using column chromatography?
A: For a compound like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a normal-phase silica gel column is standard. The mobile phase will typically be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for a wide range of polarities.[5] |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1) to elute non-polar impurities, then gradually increase the ethyl acetate concentration (e.g., to 1:1) to elute the product. |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column. This typically results in better band sharpness than wet loading. |
| Detection | UV lamp (254 nm) or TLC | The indazole ring is UV-active. Collect fractions and spot them on a TLC plate to track elution. |
Workflow Diagram: Column Chromatography
Caption: Step-by-step workflow for a typical flash chromatography purification.
Q: My product is eluting with a major impurity (streaking or overlapping spots on TLC). How can I improve the separation?
A: Poor separation is usually a mobile phase or loading issue.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The goal is a product Rf of ~0.25-0.35 on your analytical TLC plate.
-
Spots too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Spots too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
Streaking: This can indicate overloading or that the compound is acidic/basic. Try adding a small amount (0.1-1%) of acetic acid (if acidic) or triethylamine (if basic) to the mobile phase.
-
-
Reduce the Load: Do not load more than 1-5% of the column's silica gel mass with crude product. Overloading leads to broad bands and poor separation.
-
Ensure Proper Packing: An improperly packed column with channels or cracks will lead to terrible separation. Ensure the silica slurry is homogenous and settles evenly.
Part 3: Final Purity Assessment
Q: How can I confirm the purity of my final product?
A: A combination of techniques is recommended for unambiguous confirmation.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A single sharp peak on a chromatogram is a strong indicator of high purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining proton-containing impurities. Integrating the peaks can provide a quantitative measure of purity against a known standard.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
References
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Retrieved from [Link]
-
Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. Retrieved from [Link]
-
Bangladesh Journals Online. (2025). J. Sci. Res. 17 (1), 287-296. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazole-3-acetamide, 6-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 694–697. Retrieved from [Link]
-
SIELC Technologies. (2018). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]
Sources
"N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" stability issues and degradation pathways
Welcome to the technical support center for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments.
Introduction to the Stability of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a substituted indazole derivative. The stability of this molecule is primarily influenced by its two key functional components: the bromo-indazole core and the acetamide side chain. Understanding the potential liabilities of these groups is crucial for designing robust experimental protocols and ensuring the integrity of your results. This guide will walk you through the most common stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Hydrolytic Stability
Question 1: I'm observing a new, more polar peak in my HPLC analysis after dissolving my compound in an aqueous buffer. What could be the cause?
Answer: This is a classic sign of hydrolysis of the acetamide group. The amide bond in N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide can be cleaved by water, especially under acidic or basic conditions, to yield 3-Bromo-1-methyl-1H-indazol-6-amine and acetic acid.[1][2][3] The resulting primary amine is significantly more polar than the parent acetamide, leading to an earlier elution time on a reverse-phase HPLC column.
Causality: The carbonyl carbon of the acetamide group is electrophilic and susceptible to nucleophilic attack by water.[1] This reaction is catalyzed by either acid (protonation of the carbonyl oxygen) or base (direct attack by hydroxide ions).[1][2]
Troubleshooting Steps:
-
pH Control: Ensure your aqueous solutions are buffered at a neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis. The hydrolysis of acetamide is significantly slower at neutral pH.[4]
-
Temperature Management: Perform your experiments at lower temperatures (e.g., 4°C) to reduce the rate of hydrolysis.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic organic solvents like DMSO or DMF for stock solutions and minimize the time the compound spends in aqueous media.
-
Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study as outlined in Protocol 1. This will help you definitively identify the degradation product.
Protocol 1: Forced Hydrolysis Study
-
Prepare three solutions of your compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (basic condition)
-
Purified Water (neutral condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it if necessary, and analyze by HPLC-UV and LC-MS.
-
Compare the chromatograms to identify new peaks. The peak corresponding to the hydrolyzed product should be more prominent in the acidic and basic samples. The mass spectrum should confirm the identity of 3-Bromo-1-methyl-1H-indazol-6-amine.
Question 2: Can the bromo-indazole core degrade in aqueous solutions?
Answer: While the primary concern is acetamide hydrolysis, the bromo-indazole core itself is generally stable to hydrolysis. However, prolonged exposure to harsh conditions (e.g., high temperature and extreme pH) could potentially lead to other reactions, such as debromination, although this is less common under typical experimental conditions.
Section 2: Photostability
Question 3: I left my sample on the lab bench exposed to light and now I see multiple new peaks in my chromatogram. Is this compound light-sensitive?
Answer: Yes, indazole derivatives can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.
Potential Photodegradation Pathways:
-
Rearrangement to Benzimidazole: A known photoreaction for indazoles is the transposition of the nitrogen atoms to form a more stable benzimidazole isomer.[6] This would result in a structural isomer with the same mass but different chromatographic and spectroscopic properties.
-
Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond can be cleaved by UV light to generate radical intermediates.[7] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Troubleshooting Workflow for Photostability:
Caption: Workflow for a comprehensive forced degradation study.
Summary of Potential Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide based on its chemical structure.
Caption: Predicted degradation pathways of the target compound.
By understanding these potential stability issues and implementing the suggested troubleshooting and preventative measures, you can ensure the quality and reliability of your research involving N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. For further assistance, please do not hesitate to contact our technical support team.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
- ResearchGate. (2025, August 6). Photoreaction of Indazole Metastable-State Photoacid | Request PDF.
- PubChem - NIH. Acetamide | CH3CONH2 | CID 178.
- PubMed Central. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
- Pharmaceutical Technology. (2005, March). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- BenchChem. n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- BenchChem. n-(3-bromo-1-methyl-1h-indazol-5-yl)acetamide, min 97%, 1 gram.
- MedCrave online. (2016, December 14). Forced degradation studies.
- PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
- ResearchGate. Representative examples of bioactive indazole compounds and drugs.
- ResearchGate. Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination | Request PDF.
- ResearchGate. (2025, December 4). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF.
- PMC - NIH. Late-stage functionalization of BN-heterocycles.
- Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- ResearchGate. Stable Borepinium and Borafluorenium Heterocycles: A Reversible Thermochromic “Switch” Based on Boron–Oxygen Interactions | Request PDF.
- BenchChem. (2025). Technical Support Center: Stability of Bromo-Organic Compounds in Reactions.
- ResearchGate. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
- AAPS. (2022, November 30). Forced Degradation – A Review.
- Principles of Drug Action 1. (2005, Spring). Amides.
- ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- CymitQuimica. N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
- PubChem. 1H-Indazole-3-acetamide, 6-bromo- | C9H8BrN3O | CID 129965632.
Sources
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Indazole Synthesis Technical Support Center: Overcoming Regioselectivity Challenges
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but the inherent tautomerism of the indazole ring often leads to mixtures of N1 and N2 substituted isomers, posing significant synthetic and purification challenges.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to empower you to selectively synthesize the desired indazole regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major problem in indazole synthesis?
A: The indazole ring possesses two nitrogen atoms, and its annular tautomerism allows a proton to reside on either nitrogen, creating the 1H- and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable form.[4][5][6][7][8] Consequently, direct functionalization, such as alkylation or acylation, on the indazole anion can occur at either nitrogen, often yielding a mixture of N1 and N2 regioisomers.[3][4][7][9] Achieving high selectivity for a single isomer is crucial for developing specific, biologically active compounds and avoiding difficult separations.[1][2]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring are critical. Bulky substituents at the C3 position tend to favor N1 alkylation due to steric hindrance.[4][10] Conversely, electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C7 position can strongly direct alkylation to the N2 position.[1][2][5]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent system is paramount. For example, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][5][11] This is attributed to the formation of a sodium-chelated intermediate. In contrast, polar aprotic solvents like DMF can lead to less selective outcomes.[11]
-
Nature of the Electrophile: The alkylating agent itself can influence the N1/N2 ratio.[1]
-
Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the thermodynamically more stable N1 product or the kinetically formed N2 product.[4][12] For instance, some reactions under kinetic control can favor the N2 isomer.[12]
Q3: Are there synthetic strategies that inherently favor the formation of 2H-indazoles?
A: Yes. While direct alkylation can be optimized for N2 selectivity, certain synthetic routes are designed to specifically produce 2H-indazoles. The Davis-Beirut reaction, for instance, is a robust method for constructing 2H-indazoles and their derivatives.[13][14][15] Additionally, methods like the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates provide an efficient one-pot synthesis of 2H-indazoles.[16][17] Modern catalytic approaches, such as those employing copper or palladium, have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[18][19]
Q4: I've synthesized a mixture of N1 and N2 isomers. What's the best way to separate them?
A: Separating indazole regioisomers can be challenging due to their similar physical properties. The most common methods include:
-
Column Chromatography: This is a standard laboratory technique for isomer separation.[20]
-
Recrystallization: This can be a highly effective and scalable method, particularly for industrial applications.[20][21] Screening different solvent systems, often a mixture of solvents, is key to finding conditions where one isomer selectively crystallizes.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analytical separation and can be used for preparative purification to obtain highly pure isomers.[22]
Troubleshooting Guide: Direct N-Alkylation of Indazoles
This section provides a structured approach to troubleshoot and optimize the direct N-alkylation of indazoles to achieve the desired regioselectivity.
Issue 1: Poor N1-Selectivity / Mixture of Isomers
Potential Cause & Explanation: Your reaction conditions are not sufficiently directing the alkylation to the thermodynamically favored N1 position. This often occurs when using polar aprotic solvents or bases that do not promote the necessary chelation for N1-direction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor N1-selectivity.
Detailed Recommendations:
-
Switch to a NaH/THF System: The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is highly recommended for achieving N1-selectivity.[1][2][5][11] The sodium cation is believed to chelate with the N2 nitrogen and a C3 substituent (if present), sterically blocking the N2 position and directing the electrophile to N1.[7][11]
-
Avoid Polar Aprotic Solvents: Solvents like DMF can solvate the cation, leading to a "freer" indazole anion and consequently, a loss of regioselectivity.[11]
-
Consider Substituent Effects: Be aware that strong electron-withdrawing groups at the C7 position can override other factors and strongly favor N2-alkylation, even with NaH/THF.[1][2][5] In such cases, a different synthetic strategy may be required.
Issue 2: Poor N2-Selectivity / Mixture of Isomers
Potential Cause & Explanation: Your reaction is not operating under sufficient kinetic control, or steric and electronic factors of your substrate favor N1-alkylation. The 1H-indazole tautomer is more stable, and conditions that allow for equilibration will likely lead to the N1 product.[5][6][7]
Troubleshooting Recommendations:
-
Employ Acidic Conditions: Unlike basic conditions that often favor N1 products, acidic conditions can promote N2-alkylation.[4][6] For example, TfOH-catalyzed reactions with diazo compounds have shown excellent N2-selectivity.[23]
-
Utilize Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or a similar reagent and triphenylphosphine) is known to favor the formation of the N2-regioisomer, likely through a kinetically controlled pathway.[2][5][24]
-
Consider Modern Catalytic Methods: Several modern methods have been developed for selective N2-functionalization. Gallium/Aluminum-mediated direct alkylation[6][25][26] and copper-catalyzed couplings[18][19] are powerful options for accessing 2H-indazoles.
Data-Driven Optimization: The Effect of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the N1/N2 product ratio during the alkylation of substituted indazoles.
Table 1: Influence of Base and Solvent on N1/N2 Regioisomeric Ratio
| Entry | Indazole Substituent | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | 3-CO₂Me | NaH | THF | >99:1 | [2][5] |
| 2 | 3-COMe | NaH | THF | >99:1 | [2][5] |
| 3 | 7-NO₂ | NaH | THF | 4:96 | [1][2][5] |
| 4 | 7-CO₂Me | NaH | THF | 4:96 | [1][2][5] |
| 5 | Unsubstituted | K₂CO₃ | DMF | 58:42 | [27] |
Data illustrates the strong directing effect of the NaH/THF system for N1-alkylation and the overriding influence of a C7 electron-withdrawing group for N2-alkylation.
Experimental Protocol: Selective N1-Alkylation using NaH/THF
This protocol describes a general and reliable method for the N1-alkylation of a substituted indazole, adapted from established procedures.[2][5][11]
Materials:
-
Substituted 1H-Indazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Alkyl Bromide) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Deprotonation: Add anhydrous THF to the flask. Cool the solution to 0 °C using an ice bath. Add NaH (1.1 eq) portion-wise.
-
Causality: Adding NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. The NaH deprotonates the indazole to form the sodium indazolide salt.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be complete.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.2 eq) dropwise via syringe.
-
Causality: The indazolide anion acts as a nucleophile, attacking the electrophilic alkyl halide in an Sₙ2 reaction. In the THF/NaH system, this attack is highly selective for the N1 position.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[7]
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mechanistic Insight: The Davis-Beirut Reaction for 2H-Indazole Synthesis
The Davis-Beirut Reaction is a powerful method for the regioselective synthesis of 2H-indazoles. It leverages the in-situ generation of a reactive nitroso intermediate.[13][14][15]
Caption: Simplified pathway of the Davis-Beirut reaction.
The reaction proceeds via the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an imine. In the presence of a base, the imine tautomerizes to a key nitroso intermediate. This intermediate then undergoes an intramolecular N-N bond-forming cyclization to yield the 2H-indazole ring system.[13][14] This method avoids the direct alkylation of the indazole ring, thus bypassing the common N1/N2 selectivity issues.
References
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids. Available at: [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. Available at: [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Royal Society of Chemistry. Available at: [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme. Available at: [Link]
-
Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. ACS Publications. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indazole. Organic Syntheses. Available at: [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
- Method for separating and purifying substituted indazole isomers. Google Patents.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Available at: [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 17. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2H-Indazole synthesis [organic-chemistry.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Linker Conjugation with N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the conjugation of PROTAC linkers with the warhead N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The following information is curated to provide both theoretical understanding and practical, actionable solutions to common challenges encountered in the synthesis of indazole-based PROTACs.
Section 1: Understanding the Chemistry of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a versatile building block for PROTAC development. Its key reactive handle is the bromine atom at the 3-position of the indazole ring, which is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a linker, which will subsequently be connected to an E3 ligase ligand.
dot
Caption: Structure of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Section 2: FAQs for Linker Conjugation Strategies
This section addresses common questions regarding the primary strategies for attaching a linker to the bromo-indazole warhead.
Q1: What are the most common and effective methods for conjugating a linker to N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide?
The most prevalent and robust methods for functionalizing the C3-bromo position of the indazole are palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the functional group at the terminus of your linker.
-
Suzuki-Miyaura Coupling: Ideal for linkers terminating in a boronic acid or boronate ester. This forms a carbon-carbon bond.
-
Buchwald-Hartwig Amination: Suitable for linkers with a primary or secondary amine terminus, forming a carbon-nitrogen bond.[1]
-
Sonogashira Coupling: Used for linkers with a terminal alkyne, creating a carbon-carbon triple bond which can be a rigid component of the final linker.[2]
"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is another powerful strategy.[3] In this approach, you would first functionalize the indazole with either an azide or an alkyne, and the linker with the corresponding reactive partner.
Q2: My linker has a terminal amine. Which reaction should I use and what are the key considerations?
For an amine-terminated linker, the Buchwald-Hartwig amination is the reaction of choice.[4]
Key Considerations:
-
Catalyst System: A palladium precatalyst and a suitable phosphine ligand are crucial. Common choices include Pd₂(dba)₃ with ligands like RuPhos or Ad-BippyPhos.[5]
-
Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are frequently used.
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typical.
-
Inert Atmosphere: These reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.[4]
dot
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" for in vitro assays
Topic: Enhancing the Solubility of "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide"
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and enhance the solubility of "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" for successful in vitro assays. As a senior application scientist, this document synthesizes technical knowledge with practical, field-tested strategies to empower you to overcome solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting work with N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and have no prior experience with this compound. What is the first step to prepare it for my in vitro cell-based assays?
A1: The foundational step is to create a concentrated stock solution. For novel or poorly characterized compounds like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a systematic approach is crucial.
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating stock solutions of poorly water-soluble compounds due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).[1][2][3]
Expert Insight: The goal of a stock solution is to have a high enough concentration to allow for significant dilution into your final assay medium, keeping the organic solvent concentration minimal to avoid artifacts.[4]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Determine the Molecular Weight: The molecular weight of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is 268.11 g/mol .
-
Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of the compound (e.g., 1 mg). For accuracy, especially with small masses, it's better to weigh a slightly different amount and recalculate the required solvent volume than to struggle to weigh an exact amount.[5]
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To make a 10 mM (0.01 M) stock from 1 mg (0.001 g) of your compound: Volume (L) = 0.001 g / (0.01 mol/L * 268.11 g/mol ) = 0.000373 L = 373 µL
-
-
Dissolution:
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water.[7]
Q2: My N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a very common and frustrating issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous assay medium.[9] When the DMSO is diluted, its solvating power is drastically reduced, and the compound precipitates.
Here is a systematic troubleshooting workflow to address this:
dot
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: Optimize the Dilution Protocol
-
Gentle Introduction: Instead of pipetting the DMSO stock into the medium and then mixing, try adding the stock solution drop-wise to the surface of the vortexing or stirring aqueous medium. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Temperature: Pre-warming your cell culture medium to 37°C can sometimes help keep the compound in solution.[7]
-
Serial Dilution: A gradual dilution series in the aqueous solution may be more effective than a single large dilution.[7]
Strategy 2: Assess the Impact of Final DMSO Concentration
While keeping the final DMSO concentration low is important for cell health (ideally <0.5%), sometimes a slightly higher but still non-toxic concentration can maintain solubility.[2]
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
-
Setup: Plate your cells as you would for your main experiment.
-
Treatment Groups: Create a dilution series of DMSO in your culture medium (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Include a "no DMSO" control.
-
Incubation: Incubate for the same duration as your planned experiment.
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion).
-
Analysis: Determine the highest DMSO concentration that does not significantly impact cell viability. This is your new upper limit for the final DMSO concentration in your assays.
Q3: I've optimized my dilution technique and DMSO concentration, but I still see precipitation at my desired therapeutic concentration. What other formulation strategies can I try?
A3: When simple DMSO-based formulations fail, more advanced strategies using excipients are necessary. The most common and effective for in vitro assays are co-solvents and cyclodextrins.
Option A: Co-Solvent Systems
A co-solvent system involves using a mixture of solvents to achieve a better overall solubility profile.[] Polyethylene glycol 400 (PEG 400) is a common choice that is often less cytotoxic than DMSO.
Experimental Protocol: Co-Solvent Screening
-
Prepare Stocks: Prepare 10 mM stock solutions of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in various solvents and co-solvent mixtures (e.g., 100% DMSO, 100% PEG 400, 50:50 DMSO:PEG 400).
-
Kinetic Solubility Test:
-
Add a small volume of each stock solution to your aqueous assay buffer to achieve your target final concentration.
-
Incubate at room temperature and visually inspect for precipitation at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
-
Data Summary:
| Stock Solvent System | Target Concentration | Observation at 1 hr (Visual) |
| 100% DMSO | 50 µM | Heavy Precipitation |
| 100% PEG 400 | 50 µM | Moderate Precipitation |
| 50% DMSO / 50% PEG 400 | 50 µM | Slight Haze |
| 100% Ethanol | 50 µM | Heavy Precipitation |
Option B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[13]
dot
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Phase Solubility Study (Simplified):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide powder to each solution.
-
Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples (e.g., using a 0.22 µm filter) and analyze the concentration of the dissolved compound in the filtrate by a suitable method like HPLC-UV.
-
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble complex.
-
Stock Preparation: Based on the phase solubility results, prepare a stock solution by dissolving the compound in a pre-determined concentration of HP-β-CD in water or buffer. This stock can then be diluted into your cell culture medium.
Q4: Can I use pH modification to improve the solubility of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide?
A4: This is a viable strategy if the compound has ionizable functional groups.[][14] The solubility of weakly acidic or weakly basic compounds can be significantly increased by adjusting the pH of the solvent to favor the ionized (charged) form, which is generally more water-soluble.[15][16]
Analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: The structure contains an acetamide group and an indazole ring system. The amide group is generally neutral, but the indazole ring has nitrogen atoms that could potentially be protonated (acting as a weak base) or deprotonated depending on the specific pKa values.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers across a physiological and experimental pH range (e.g., pH 3, 5, 7.4, 9).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to each buffer.
-
Agitate at a constant temperature for 24-48 hours.
-
Filter the samples and measure the concentration of the dissolved compound in the filtrate.
-
-
Data Interpretation:
| pH of Buffer | Measured Solubility (µg/mL) | Interpretation |
| 3.0 | 25.5 | Increased solubility at low pH suggests a basic functional group. |
| 5.0 | 5.2 | |
| 7.4 | 1.8 | Lowest solubility near neutral pH. |
| 9.0 | 2.1 |
Causality and Application: If the data shows, for example, that solubility is significantly higher at acidic pH, it indicates the presence of a basic moiety that becomes protonated and more soluble. While you cannot typically change the pH of your cell culture medium (which is buffered to ~7.4), this information is valuable. You could potentially prepare a concentrated, low-pH stock solution and then perform a rapid, large dilution into the buffered cell culture medium. The transient pH change upon addition might be sufficient to get the compound into solution before it can precipitate. However, always run a vehicle control with the acidified stock solution to ensure the pH change does not affect your cells.[14]
References
-
MDPI.
-
ACS Publications.
-
JoVE.
-
Slideshare.
-
Benchchem.
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"N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" reaction scale-up challenges
A Guide to Navigating Reaction Scale-Up Challenges
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this important intermediate from lab scale to pilot or manufacturing scale. Indazole derivatives are a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] However, their multi-step synthesis presents unique challenges when scaling up.
This document moves beyond simple protocols to explain the underlying chemical principles and process safety considerations essential for a successful, safe, and reproducible scale-up campaign. We will address common pitfalls and provide robust troubleshooting strategies based on established chemical engineering principles and field experience.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the scale-up synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Part 1: Synthesis and Reaction Control
Q1: We are struggling with regioselectivity during the N-methylation of the indazole core. How can we consistently favor the desired N1-isomer over the N2-isomer at scale?
This is a classic challenge with ambidentate indazole anions. While kinetic conditions (e.g., strong base, polar aprotic solvent at low temperature) often yield mixtures, achieving high N1 selectivity at scale relies on thermodynamic control.[3]
-
Expert Recommendation: We have found that a thermodynamically driven approach is most effective and scalable. This involves using a weaker base, such as potassium carbonate (K₂CO₃), in a suitable solvent and allowing the reaction to reach equilibrium. Often, the N1-alkylated product is the more thermodynamically stable isomer. A recent study demonstrated a highly selective and scalable N1-alkylation procedure that avoids the formation of the N2-isomer entirely by focusing on thermodynamic control.[3]
-
Causality: The N1 position is generally less sterically hindered and results in a more stable conjugated system. By using conditions that allow for equilibration (e.g., higher temperatures, longer reaction times with a suitable base), the product distribution will shift to favor the more stable N1-isomer. Avoid strong, non-reversible conditions which can lock in a kinetically favored, but undesired, product ratio.
Q2: Our bromination step at the C3 position is showing poor conversion and the formation of several byproducts. What are the critical parameters to control?
The C3 bromination of the 1-methyl-indazole core is an electrophilic aromatic substitution. Its success on a large scale hinges on controlling the reactivity of the brominating agent and preventing side reactions.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is effective, its use at scale is hazardous due to its toxicity and high vapor pressure.[4] N-Bromosuccinimide (NBS) is a common lab-scale alternative, but it can pose significant thermal safety risks, especially with certain solvents.[4][5]
-
Safer Scale-Up Strategy: Consider an in situ generation of the brominating agent, for example, by reacting an oxidant like NaOCl with HBr.[6] This avoids the storage and handling of large quantities of Br₂ and can be controlled by the addition rate of one of the reagents.
-
-
Parameter Control:
-
Temperature: Brominations can be highly exothermic.[4] A thorough thermal safety assessment using reaction calorimetry (RC1) is essential to understand the heat of reaction and design an adequate cooling protocol.[5]
-
Stoichiometry: Use the minimum effective molar ratio of the brominating agent to prevent over-bromination, which is a common byproduct.[7]
-
Solvent: The choice of solvent is critical. Avoid solvents that can react with the brominating agent. For instance, a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been identified.[5]
-
Troubleshooting Guides
Troubleshooting Low Yield and Purity in the C3-Bromination Step
This guide provides a systematic approach to diagnosing and solving issues in the critical bromination stage.
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Low Conversion (<80%) | 1. Insufficient reactivity of the brominating agent. 2. Poor mass transfer/mixing. 3. Reaction temperature too low. | 1. Re-evaluate Agent: If using NBS, ensure it is of high purity. Consider a more reactive system like Br₂ in acetic acid, but only after a thorough safety review. 2. Improve Agitation: Ensure the reactor's agitator speed is sufficient to maintain a homogeneous slurry or solution. Poor mixing is a common scale-up failure point. 3. Optimize Temperature: Based on safety data, cautiously increase the reaction temperature in small increments (e.g., 5 °C). Monitor for any sharp increase in exotherm.[8] |
| Presence of Di-bromo Impurity | Over-bromination due to excess reagent or localized high concentration. | 1. Control Addition: Add the brominating agent (or a solution of it) subsurface and slowly over an extended period. This prevents localized "hot spots" of high reagent concentration. 2. Reduce Stoichiometry: Lower the molar equivalents of the brominating agent to just above 1.0 (e.g., 1.05-1.1 eq). |
| Reaction Stalls or is Sluggish | Presence of inhibitors (e.g., water) or product inhibition. | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Water can quench the electrophilic bromine species. 2. Monitor Reaction Profile: Use in-process controls (HPLC) to track the reaction progress over time. If it stalls, a small, controlled addition of the brominating agent may be necessary. |
| Thermal Runaway or Uncontrolled Exotherm | Reaction is too concentrated, addition rate is too fast, or cooling is insufficient. | 1. STOP THE REACTION: Have a quench plan ready (e.g., addition of sodium thiosulfate).[4][8] 2. Re-evaluate Process Safety: The process is not safe for the current scale. Reduce the concentration, slow the addition rate significantly, and verify cooling capacity before attempting again. A full safety review is mandatory.[5] |
Experimental Protocols & Workflows
Protocol 1: General Method for Impurity Profiling via HPLC
Accurate identification of impurities is the first step in developing a robust purification strategy.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Workflow for Scale-Up Synthesis
The following diagram illustrates a logical workflow for the synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, highlighting critical control points.
Caption: Proposed synthetic workflow with in-process controls (IPCs).
Troubleshooting Decision Tree for Out-of-Specification (OOS) Product
If the final product fails to meet purity specifications, use this logical guide to identify the source of the issue.
Caption: Decision tree for troubleshooting out-of-spec final product.
Safety Considerations
-
Acetamide Functional Group: The parent compound, acetamide, is suspected of causing cancer.[9] Handle N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and its precursors with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.
-
Brominating Agents: Are corrosive and toxic. Handle with extreme care. Ensure a quenching agent (e.g., sodium thiosulfate solution) is readily available.[10]
-
Thermal Hazards: As discussed, the bromination step can be significantly exothermic.[5] Never run a large-scale bromination without prior calorimetric data and a clear understanding of the reaction's thermal profile. The risk of a runaway reaction is significant and must be mitigated through proper engineering controls.[6]
By anticipating these challenges related to reaction control, impurity formation, and process safety, you can develop a robust, scalable, and safe manufacturing process for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. Always perform a thorough hazard analysis before implementing any chemical process at a larger scale.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. H., Al-Massarani, S. M., El-Sayed, N. N., & Ali, R. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5891. Available from: [Link]
-
Ye, Z., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1485–1491. Available from: [Link]
-
Becker, R., van den Broek, S., El-Aooiti, M., Rutjes, F. P. J. T., & van Hest, J. C. M. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 88-92. Available from: [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
-
Hofmann, K., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1338–1346. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Van Landeghem, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). J. Sci. Res. 17 (1), 287-296 (2025). Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
PubChem. (n.d.). Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)-. Retrieved from [Link]
-
Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
PubMed. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Retrieved from [Link]
-
ResearchGate. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
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Minimizing side reactions in the bromination of indazole rings
A Guide to Minimizing Side Reactions and Maximizing Regioselectivity
Welcome to the technical support center for the bromination of indazole rings. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during the bromination of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of indazoles?
The bromination of indazoles can be complicated by a few common side reactions that primarily affect yield and purity. The two most prevalent issues are:
-
Over-bromination: The indazole ring is susceptible to the addition of more than one bromine atom, leading to the formation of di- or even tri-brominated products. This is especially common when using highly reactive brominating agents or harsh reaction conditions.[1][2]
-
Lack of Regioselectivity: The indazole ring has multiple reactive sites, including the N1, C3, C5, and C7 positions. Depending on the reaction conditions and the nature of the indazole substrate (e.g., presence of protecting groups or other substituents), bromination can occur at any of these sites, leading to a mixture of isomers that can be difficult to separate.[3]
Understanding the electronic properties of the indazole ring is key to predicting and controlling these outcomes. The reactivity of the different positions can be influenced by the reaction conditions (e.g., pH) and the tautomeric form of the indazole.[3]
Q2: How can I selectively achieve C3 bromination of my indazole?
Achieving selective C3 bromination is a common goal in the synthesis of many indazole-based compounds. Several strategies can be employed to favor this outcome:
-
Choice of Brominating Agent: Using milder and more selective brominating agents is crucial. While elemental bromine (Br₂) can be effective, it often leads to over-bromination and a mixture of products.[4][5] N-Bromosuccinimide (NBS) is a widely used reagent that offers better regioselectivity for the C3 position in many cases. More recently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be a highly efficient and selective reagent for C3 bromination, particularly when assisted by ultrasound.[4][6][7]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity. For instance, using ethanol as a solvent with DBDMH has been shown to be effective for C3 bromination.[4][6]
-
Temperature: Lowering the reaction temperature can help to reduce the rate of competing side reactions and improve selectivity.
-
Ultrasound Assistance: The use of ultrasound has been demonstrated to accelerate the C3 bromination reaction with DBDMH, often leading to higher yields and shorter reaction times under milder conditions.[4][6][7]
-
-
Protecting Groups: For certain substrates, protecting the N1 or N2 position can direct bromination to the C3 position. For example, using a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the N2 position can facilitate regioselective C3 lithiation followed by reaction with an electrophilic bromine source.[8]
Caption: Strategies for achieving selective C3 bromination of indazoles.
Q3: I am observing significant amounts of di-brominated products. How can I prevent this?
The formation of di-brominated byproducts is a clear indication of over-bromination. Here are several troubleshooting steps to address this issue:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use of a slight excess (e.g., 1.1 equivalents) is often sufficient. Adding the brominating agent portion-wise can also help to maintain a low concentration of the active bromine species in the reaction mixture, thus reducing the likelihood of a second bromination event.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further bromination. Lowering the reaction temperature will also decrease the rate of the second bromination.
-
Choice of Brominating Agent: As mentioned previously, switching to a milder brominating agent can significantly reduce over-bromination. If you are using Br₂, consider replacing it with NBS or DBDMH.[4][6]
-
Solvent Effects: The solvent can play a role in modulating the reactivity of the brominating agent. Experiment with different solvents to find the optimal balance between reaction rate and selectivity. For example, in some cases, using a less polar solvent can decrease the rate of electrophilic aromatic substitution.
| Parameter | Recommendation for Minimizing Over-bromination | Rationale |
| Brominating Agent | Use milder reagents like NBS or DBDMH over Br₂. | Less reactive agents are more selective for the most activated position, reducing the chance of a second bromination.[4][6] |
| Stoichiometry | Use 1.0-1.1 equivalents of the brominating agent. | Limiting the amount of the brominating agent ensures there is not a large excess to react with the mono-brominated product. |
| Addition Method | Add the brominating agent portion-wise or via syringe pump. | Maintains a low concentration of the brominating species, disfavoring the slower second bromination. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures decrease the rates of all reactions, but often have a more pronounced effect on the less favorable second bromination. |
| Monitoring | Closely monitor the reaction progress and quench promptly. | Prevents the mono-brominated product from being exposed to the reaction conditions for an extended period after its formation. |
Q4: How do I control the regioselectivity between N1 and C-ring bromination?
Controlling the site of bromination between the nitrogen and carbon atoms of the indazole ring is a common challenge. The outcome is highly dependent on the reaction conditions and the tautomeric form of the indazole.
-
N-Bromination: Bromination at the N1 position is more likely to occur under basic conditions where the indazole nitrogen is deprotonated, forming a more nucleophilic indazolide anion. The use of a strong base like sodium hydride (NaH) followed by the addition of a bromine source can favor N-bromination, although this is often an intermediate step in N-alkylation or other functionalizations rather than the desired final product.[9]
-
C-Bromination: Electrophilic bromination on the carbon framework is typically favored under neutral or acidic conditions. The specific position of C-bromination (C3, C5, C7, etc.) is influenced by the electronic effects of any existing substituents on the ring.[3][10]
To favor C-bromination over N-bromination:
-
Avoid Strong Bases: Perform the reaction under neutral or acidic conditions.
-
Use N-Protected Indazoles: If your synthesis allows, starting with an N-protected indazole will prevent any reaction at the nitrogen atom and direct the bromination to the carbon ring. A variety of protecting groups such as Boc, Benzyl, or SEM can be used.[11]
Caption: Decision workflow for controlling N- vs. C-bromination.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction rate. | 1. Insufficiently reactive brominating agent. 2. Low reaction temperature. 3. Deactivated indazole substrate. | 1. Switch to a more reactive brominating agent (e.g., from NBS to Br₂), but be mindful of selectivity. 2. Gradually increase the reaction temperature. 3. Consider using a catalyst if applicable. 4. For deactivated substrates, harsher conditions may be necessary, but proceed with caution to avoid side reactions. |
| Formation of a complex mixture of isomers. | 1. Lack of regioselectivity. 2. Use of a non-selective brominating agent. 3. Inappropriate solvent or temperature. | 1. If a specific isomer is desired, consider a protecting group strategy to block other reactive sites.[8][11] 2. Switch to a more selective brominating agent like DBDMH.[4][6] 3. Screen different solvents and run the reaction at a lower temperature. |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Mechanical loss during workup and purification. | 1. Increase reaction time or temperature, or use a more reactive reagent. 2. Monitor the reaction for the appearance of degradation products and quench it once the maximum yield of the desired product is reached. 3. Optimize the workup and purification procedure. |
| Inconsistent results between batches. | 1. Purity of reagents (especially the brominating agent). 2. Presence of moisture. 3. Variations in reaction setup and conditions. | 1. Use freshly purified or newly purchased reagents. The purity of NBS, for example, can affect its reactivity. 2. Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive. 3. Maintain consistent reaction parameters (temperature, stirring speed, rate of addition). |
Experimental Protocols
Protocol 1: Selective C3-Bromination of 2-Substituted Indazoles using DBDMH with Ultrasound Assistance
This protocol is adapted from a demonstrated efficient and rapid method for the synthesis of 3-bromoindazoles.[4][6][7]
Materials:
-
2-substituted indazole (1.0 equiv)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a suitable reaction vessel, add the 2-substituted indazole (0.2 mmol, 1.0 equiv), sodium carbonate (0.4 mmol, 2.0 equiv), and ethanol (2.0 mL).
-
Add DBDMH (0.2 mmol, 1.0 equiv) to the mixture.
-
Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and sonicate at 40 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-substituted indazole.
Protocol 2: Regioselective Mono-bromination of 2H-Indazoles using NBS
This protocol is based on a metal-free method for the regioselective mono-halogenation of 2H-indazoles.[1][2]
Materials:
-
2H-indazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the 2H-indazole (0.3 mmol, 1.0 equiv) in ethanol (3.0 mL).
-
Add NBS (0.3 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the formation of the mono-brominated product and minimize di-bromination.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired mono-brominated indazole.
Note: The regioselectivity of this reaction (e.g., C3 vs. C7) can be influenced by the substituents on the indazole ring. For unsubstituted 2-phenyl-2H-indazole, this method provides high selectivity for the C3 position.[1][2]
References
-
The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. Available at: [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 220-225. Available at: [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4531-4536. Available at: [Link]
-
Kallan, N. C., & Halcomb, R. L. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available at: [Link]
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6340. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4531-4536. Available at: [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 220-225. Available at: [Link]
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6340. Available at: [Link]
-
O'Donovan, D. H., Byrne, J. J., Jennings, L. E., Fayne, D., & O'Donovan, D. H. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Keating, T. A., Jones, T. M., & Dodge, J. A. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 14, 2136–2144. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 220-225. Available at: [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. Available at: [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 220-225. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis and Validation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the purity analysis and validation of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a key building block in modern medicinal chemistry. We will move beyond rote protocols to explore the scientific rationale behind method selection, validation, and the establishment of a robust quality control strategy.
The Criticality of Purity for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide belongs to the indazole class of compounds, which are prevalent scaffolds in numerous pharmaceuticals, including those with anti-inflammatory and anti-cancer properties.[1] The specific substitution pattern of this molecule suggests its role as a carefully designed intermediate. Impurities, whether they are residual starting materials, byproducts, or degradation products, can have a profound impact on the safety, stability, and efficacy of the final drug substance. Therefore, a rigorous and well-validated analytical approach to purity determination is paramount.
A plausible synthetic route for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide likely involves a multi-step process, including the formation of the indazole core, bromination, N-methylation, and finally, N-acetylation. Each of these steps presents a potential source of impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 6-amino-1-methyl-1H-indazole or 3-bromo-1-methyl-1H-indazol-6-amine.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates from any stage of the synthesis.
-
Byproducts:
-
Regioisomers: Bromination of the indazole ring can potentially lead to isomers with bromine at different positions. Similarly, N-methylation can result in isomeric products.
-
Over- or under-acetylation: The acetylation step may result in di-acetylated products or unreacted amino-indazole starting material.[2][3]
-
Hydrolysis: The acetamide group may be susceptible to hydrolysis, leading to the corresponding amine impurity.
-
-
Reagents and Solvents: Residual reagents and solvents used during synthesis and purification.
The following diagram illustrates a potential synthetic pathway and the points at which key impurities may arise.
Caption: Potential Synthetic Pathway and Impurity Formation.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and polarity, with mass-based detection. | Direct spectroscopic measurement based on the number of atomic nuclei. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute purity determination of the primary reference standard and structural elucidation. |
| Strengths | High resolution, sensitivity, and reproducibility for a wide range of compounds. | Excellent for volatile compounds, provides structural information for identification.[4][5] | Primary analytical method, highly accurate and precise, no reference standard of the analyte needed for quantification.[6][7][8][9] |
| Limitations | Requires a reference standard for each impurity for accurate quantification. May not detect non-chromophoric impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures. |
Experimental Protocols and Validation
The following sections provide detailed, field-proven protocols for the analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. These protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[10][4][6]
Protocol 1: Purity Determination and Related Substances by HPLC-UV
This Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and the separation of its potential non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.
Method Validation:
The method must be validated according to ICH guidelines to ensure it is fit for purpose.[11][12][13][14]
-
Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products and potential impurities.
-
Linearity: A minimum of five concentrations across the range of 0.05% to 150% of the analytical concentration should be prepared to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed by different analysts on different days with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) should be evaluated.
Protocol 2: Analysis of Volatile Impurities by GC-MS
This method is crucial for identifying and quantifying residual solvents and other volatile process-related impurities.
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer and a headspace autosampler.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-450.
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
Due to the likely absence of a commercially available certified reference standard for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, the qualification of an in-house primary standard is necessary.[15][16][17][18] qNMR is the gold standard for this purpose as it provides a direct measurement of purity without the need for a chemically identical reference material.[6][7][8][9]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: DMSO-d6.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
Experimental Procedure:
-
Accurately weigh approximately 10-20 mg of the N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide candidate material and 5-10 mg of the certified internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, 90° pulse angle).
Data Analysis:
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for Purity Analysis and Validation
The following diagram illustrates the integrated workflow for a comprehensive purity assessment of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide.
Caption: Integrated workflow for purity analysis.
Conclusion
The purity analysis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide demands a scientifically sound and multi-faceted approach. By combining the strengths of HPLC for routine purity and related substance analysis, GC-MS for volatile impurities, and qNMR for the absolute purity determination of a primary reference standard, a robust and reliable quality control strategy can be established. The experimental protocols and validation frameworks presented in this guide provide a comprehensive roadmap for ensuring the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
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The Indazole Moiety in PROTAC Design: A Comparative Guide to Linker Strategies Featuring N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable yet promising challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are meticulously engineered from three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While often perceived as a mere spacer, the linker's architecture—its length, rigidity, and chemical composition—is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive comparison of various PROTAC linker strategies, with a special focus on the emerging role of the indazole scaffold, exemplified by the versatile building block, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide . We will delve into the rationale behind linker design, supported by experimental data, to empower researchers in the synthesis of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive tether but an active participant in the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase. An optimally designed linker facilitates a favorable orientation of the POI and the E3 ligase, promoting efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can introduce steric hindrance, prevent stable complex formation, or lead to unproductive ternary complexes, ultimately diminishing the PROTAC's potency.
Caption: The PROTAC-mediated protein degradation pathway.
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: A Versatile Scaffold for Novel Linker Design
The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacological properties[1][2]. Its incorporation into PROTAC design is a recent and promising development, with patent literature indicating its use in novel PROTAC degraders.
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (CAS: 1788041-54-2) emerges as a key building block in this context[3][4]. Its structure offers two strategic points for chemical modification:
-
The Bromo Group: The bromine atom at the 3-position of the indazole ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are workhorses in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, making them ideal for attaching the indazole core to either the POI ligand or the E3 ligase ligand, or for extending the linker itself.
-
The Acetamide Group: While the acetamide group is generally stable, it can be hydrolyzed under certain conditions to reveal a primary amine. This amine can then be functionalized through amide bond formation, a common strategy for connecting linkers to the other components of a PROTAC.
The indazole core itself can be considered a component of a rigid linker, offering a defined spatial orientation to the connected ligands. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation.
Comparative Analysis of PROTAC Linker Classes
The choice of linker is a critical optimization step in PROTAC development. Below, we compare the key characteristics of the most common linker types.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most widely used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be varied[5][].
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC[][8].
-
PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule[9][10]. Approximately 54% of reported PROTACs utilize PEG linkers[11].
| Feature | Alkyl Linkers | PEG Linkers |
| Flexibility | High | High |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) |
| Synthesis | Simple, readily available starting materials | Generally straightforward, but can be more complex for longer chains |
| Metabolic Stability | Generally stable | Can be susceptible to metabolism |
| Cell Permeability | Can be poor due to low solubility | Generally good |
Experimental Data Snapshot:
A study comparing alkyl- and PEG-linked degraders with matched lipophilicity demonstrated that the alkyl-linked versions exhibited superior performance in parallel artificial membrane permeability assays, which correlated with improved unbound concentrations in plasma and brain tissue[].
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
Rigid linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints[8][12]. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability[5][8]. The indazole scaffold of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide can be considered a component of a rigid linker strategy.
| Feature | Rigid Linkers (e.g., incorporating Indazole, Piperazine, etc.) |
| Flexibility | Low |
| Solubility | Variable, can be tailored by functionalization |
| Synthesis | More complex than flexible linkers |
| Metabolic Stability | Generally high |
| Cell Permeability | Can be favorable due to pre-organized conformation |
Experimental Data Snapshot:
The replacement of a flexible PEG linker with a more rigid piperazine-containing linker in a series of BET degraders led to a significant improvement in both the degradation potency and the pharmacokinetic profile of the resulting PROTACs.
Caption: Potential synthetic routes utilizing N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in PROTAC synthesis.
Experimental Protocols: A Glimpse into PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. Below are generalized protocols that illustrate how a functionalized indazole building block could be incorporated.
Protocol 1: Suzuki Coupling for Linker Elongation
This protocol describes the use of a Suzuki cross-coupling reaction to attach a boronic acid or ester to the bromo-position of the indazole core.
Materials:
-
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
-
Aryl or alkyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To a reaction vessel, add N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Protocol 2: Amide Bond Formation
This protocol outlines the coupling of a carboxylic acid-containing moiety to the indazole scaffold after deacetylation.
Materials:
-
Deprotected 3-Bromo-1-methyl-1H-indazol-6-amine
-
Carboxylic acid-functionalized linker or ligand
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or CH2Cl2)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the 3-Bromo-1-methyl-1H-indazol-6-amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Conclusion: The Future of PROTAC Linker Design
The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and drug-like properties. While flexible linkers like alkyl and PEG chains have been instrumental in the early development of PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers to fine-tune the molecule's properties. The indazole scaffold, exemplified by the versatile building block N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide , represents a promising new direction in this endeavor. Its inherent pharmacological relevance and synthetic tractability offer a powerful platform for the rational design of next-generation protein degraders. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of a diverse array of linker architectures.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Fouad, M. A., & Abdel-Maksoud, M. S. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(32), 6609–6632. [Link]
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Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1-17. [Link]
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Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 16(1), 1-15. [Link]
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A Comparative Guide to E3 Ligase Recruiter Efficacy: Profiling Novel CRBN Ligands Against VHL Counterparts in Targeted Protein Degradation
Introduction: The E3 Ligase Recruiter - The Cornerstone of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach most prominently utilizes Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), a "ligand" that recruits an E3 ubiquitin ligase, and a "linker" connecting the two.[4][5]
The E3 ligase recruiter is arguably the most critical design element, as it determines which of the over 600 E3 ligases in the human genome is commandeered to ubiquitinate the target protein, marking it for destruction by the 26S proteasome.[1] While many E3 ligases are being explored, the field has been dominated by recruiters for two primary ligases: Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor.[1][6][7]
This guide provides an in-depth comparison of the efficacy of these established recruiters against emerging classes of CRBN ligands, specifically those based on the indazole scaffold, represented here by molecules like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide . We will delve into the critical parameters that define recruiter efficacy, provide the experimental frameworks for their assessment, and offer insights into the rational selection of an E3 ligase for a given protein target.
Section 1: The Current Landscape of E3 Ligase Recruiters
The choice of E3 ligase can profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[] The differential expression of E3 ligases across tissues and disease states also presents an opportunity to enhance tumor specificity.[9]
The "Workhorses": VHL and CRBN
Von Hippel-Lindau (VHL): VHL is a substrate recognition component of the CUL2 E3 ligase complex.[10] Small molecule VHL ligands, derived from the endogenous substrate HIF-1α, have been instrumental in the development of highly potent PROTACs, including several that have entered clinical trials.[7][11] VHL is expressed both in the cytoplasm and the nucleus, giving it broad access to potential targets.[]
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4A E3 ligase complex.[1] Its ligands are famously derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][12] CRBN is primarily located in the nucleus, which can influence the accessibility to certain target proteins.[] The discovery that IMiDs function by recruiting "neo-substrates" to CRBN for degradation was a foundational moment for the entire field of TPD.
Emerging Recruiters: Expanding the Toolbox
While VHL and CRBN are dominant, the TPD toolbox is expanding to include recruiters for other E3 ligases like MDM2, cIAP, and KEAP1, each with unique properties and potential advantages for specific applications.[1][7][13]
Section 2: Deep Dive on a Novel Scaffold: The Rise of Indazole-Based CRBN Recruiters
The compound N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide represents a key building block for a new generation of CRBN E3 ligase ligands.[14][15] These novel scaffolds aim to move beyond the traditional IMiD chemical space to potentially improve properties like potency, selectivity, and physicochemical characteristics. Research into such molecules allows for the exploration of new binding interactions within CRBN and the fine-tuning of ternary complex geometries, which is often a key determinant of degradation efficacy.[16]
The development of PROTACs using these novel recruiters follows a modular synthetic approach, where the core scaffold is functionalized with a linker for attachment to a target-binding warhead.[4][17] The efficacy of these new recruiters must be rigorously benchmarked against the established VHL and CRBN ligands.
Section 3: Head-to-Head Comparison: Key Efficacy Parameters
The efficacy of an E3 ligase recruiter is not determined by its binding affinity alone. The ultimate measure is its ability to induce potent, efficient, and selective degradation of the target protein. This is governed by the formation and stability of the crucial "ternary complex" consisting of the Target Protein, the PROTAC, and the E3 ligase.[18][]
Parameter 1: Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a critical factor for effective protein degradation.[] This stability is often quantified by a cooperativity factor (α), which measures how the binding of the PROTAC to one protein (e.g., the E3 ligase) affects its affinity for the second protein (the target).
-
Positive Cooperativity (α > 1): The formation of the binary PROTAC-E3 complex increases the affinity for the target protein, leading to a more stable ternary complex. This is often a hallmark of highly efficient degraders.
-
Negative Cooperativity (α < 1): The binding of the first protein reduces affinity for the second, leading to a less stable complex and often poorer degradation.
VHL- and CRBN-based PROTACs can exhibit vastly different cooperativity profiles for the same target, making this a crucial parameter to assess early in a discovery campaign.[20][21]
Parameter 2: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
These are the two most common metrics used to quantify a PROTAC's performance in a cellular context.[22]
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. It is a measure of the degrader's potency.[22]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved, representing the efficacy of the degrader.[22]
A lower DC₅₀ and a higher Dₘₐₓ (ideally >90%) are desired. It is important to note that some targets may be more effectively degraded by VHL-based PROTACs, while others respond better to CRBN recruitment.[20][23]
| Parameter | VHL-based Recruiters (Typical) | CRBN-based Recruiters (Typical) | Novel Indazole-based CRBN Recruiters |
| Binding Ligands | VH032, VH298 derivatives[11] | Pomalidomide, Lenalidomide derivatives[17] | Indazole acetamide derivatives |
| Subcellular Location | Cytoplasmic & Nuclear[] | Primarily Nuclear[] | Primarily Nuclear |
| Typical DC₅₀ Range | Low nM to µM[20] | Low nM to µM[23] | Under Investigation; aims for nM potency |
| Typical Dₘₐₓ Range | >80%[20] | >80%[24] | Under Investigation; aims for >90% |
| Key Considerations | Broad target access; can have different ternary complex geometry[20] | Fast catalytic rate; potential for immunomodulatory effects[] | Potential for improved physicochemical properties and novel IP space |
Section 4: Essential Experimental Protocols for Efficacy Assessment
Evaluating and comparing E3 ligase recruiters requires a suite of robust biochemical and cellular assays. Here, we outline two fundamental protocols.
Protocol 1: Assessing Ternary Complex Formation via Biophysical Methods
Objective: To measure the binding affinities of the binary and ternary complexes and determine the cooperativity factor (α). Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET and NanoBRET are commonly used.[18][25][26]
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex or DDB1-CRBN) onto an SPR sensor chip.
-
Binary Interaction (PROTAC-E3): Flow serial dilutions of the PROTAC over the E3 ligase surface to determine the binding affinity (Kᴅ) of the first binary interaction.
-
Binary Interaction (PROTAC-Target): In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine the Kᴅ of the other binary interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with serial dilutions of the PROTAC. Flow these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: The resulting binding curves are fitted to kinetic models to determine the association and dissociation rates, and ultimately the affinity (Kᴅ) of the ternary complex. The cooperativity (α) is calculated by comparing the binary and ternary affinities.[21]
Protocol 2: Quantifying Cellular Protein Degradation
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC in a relevant cell line. Western blotting is the most common method, but higher-throughput methods like HiBiT lytic assays are also widely used.[27][28][29]
Methodology: Western Blot Analysis
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).[27]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, and another for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Apply a chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage degradation versus log[PROTAC concentration] and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[30]
Conclusion and Future Outlook
The selection of an E3 ligase recruiter is a critical decision in the design of a PROTAC degrader. While VHL and CRBN have proven to be highly effective and versatile, their respective advantages and disadvantages necessitate a case-by-case evaluation for each new protein target. The choice can be influenced by factors such as the subcellular location of the target, the desired kinetic profile of degradation, and the potential for off-target effects.[][23]
The development of novel recruiters, such as those based on the N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold for CRBN, is vital for expanding the scope of TPD. These new molecules offer the promise of overcoming limitations of existing recruiters, improving drug-like properties, and providing new tools to degrade proteins previously considered "undruggable." As our understanding of the complex interplay between the target, PROTAC, and E3 ligase deepens, so too will our ability to rationally design the next generation of highly selective and potent protein-degrading therapeutics.
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Validating protein degradation mediated by "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide"-based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[1][2] This guide provides a comprehensive framework for validating the efficacy and specificity of novel PROTACs, using the hypothetical molecule "N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide" as a structural basis for discussion. Our focus will be on a multi-faceted approach, combining cornerstone techniques with cutting-edge methodologies to ensure robust and reliable validation.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Multi-Pronged Approach to Validation: From Target Engagement to Functional Outcomes
A rigorous validation workflow is paramount to advancing a PROTAC candidate. This involves not only confirming the degradation of the intended target but also assessing the specificity and functional consequences of this degradation. The following sections detail a suite of orthogonal methods, providing both a comparative overview and detailed protocols.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Before assessing degradation, it is crucial to confirm that the PROTAC physically engages with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5] It leverages the principle that ligand binding can alter the thermal stability of a protein.[6][7]
Causality Behind the Choice: CETSA provides direct evidence of target engagement in intact cells, a critical first step before investing in more resource-intensive degradation assays. It can also help identify off-target binders and inform on the selectivity of the PROTAC's warhead.[4][5]
Detailed Experimental Protocol for CETSA:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blotting or mass spectrometry.[6]
Data Interpretation: A successful target engagement will result in a shift in the melting curve of the target protein in the presence of the PROTAC, indicating increased thermal stability.
Quantifying Protein Degradation: A Comparative Analysis
The core of PROTAC validation lies in demonstrating dose- and time-dependent degradation of the target protein. Several techniques can be employed, each with its own advantages and limitations.
| Method | Principle | Pros | Cons |
| Western Blotting | Immunoassay using specific antibodies to detect the target protein.[1] | Widely accessible, relatively inexpensive, provides information on protein size.[8] | Semi-quantitative, low throughput, dependent on antibody quality.[9] |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins based on their mass-to-charge ratio.[2][10] | Highly sensitive, quantitative, allows for unbiased, proteome-wide selectivity profiling.[11] | Requires specialized equipment and expertise, higher cost. |
| Reporter Gene Assays (e.g., HiBiT, NanoLuc) | The target protein is tagged with a reporter enzyme, and degradation is measured by a decrease in luminescence.[9][12] | High throughput, suitable for screening, real-time kinetics possible.[8] | Requires genetic modification of cells, potential for artifacts from the tag. |
| Immunofluorescence Microscopy | Uses fluorescently labeled antibodies to visualize the target protein within cells.[1] | Provides spatial information on protein localization and degradation. | Generally qualitative, lower throughput. |
Expert Insight: While Western blotting is a valuable initial tool, relying on it solely can be misleading. Orthogonal validation using a quantitative method like mass spectrometry is highly recommended to confirm findings and assess off-target effects.[11]
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A Comparative Guide to Off-Target Effects of N-(1-methyl-1H-indazol-6-yl)acetamide Derivatives
This guide provides a comprehensive comparison of the off-target effects of kinase inhibitors based on the N-(1-methyl-1H-indazol-6-yl)acetamide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of small molecule therapeutics. This document moves beyond a simple listing of data to explain the causality behind experimental choices and provides actionable protocols for assessing inhibitor selectivity.
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors, including Axitinib and Pazopanib[1]. Its prevalence is due to its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket[1][2]. However, the highly conserved nature of this binding site across the human kinome presents a significant challenge: the potential for off-target binding, which can lead to unexpected toxicities or polypharmacology[3][4].
Comparative Off-Target Profile: Derivative A vs. Derivative B
In this guide, we will assume both derivatives are designed as potent inhibitors of Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK signaling pathway[5]. The primary structural difference is the substitution at the 3-position of the indazole ring: a bromine in Derivative A versus a cyclopropyl group in Derivative B. This seemingly small change can significantly impact how the molecule fits into the ATP binding pockets of other kinases.
The following table summarizes hypothetical but realistic kinase profiling data, representing what would be obtained from a broad kinase screen. The data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.
| Kinase Target | Primary Target Family | Derivative A Kd (nM) | Derivative B Kd (nM) | Comments |
| ERK2 (MAPK1) | CMGC | 5 | 8 | Primary Target. Both compounds are potent inhibitors. |
| ERK1 (MAPK3) | CMGC | 10 | 15 | High affinity for the intended kinase family. |
| SRC | TK | 550 | 45 | Derivative B shows a significant off-target liability for SRC kinase. |
| YES1 | TK | 620 | 60 | Off-target activity extends to other SRC family kinases. |
| VEGFR2 (KDR) | TK | >10,000 | 150 | Derivative B gains moderate affinity for VEGFR2, a common indazole target. |
| ABL1 | TK | >10,000 | 8,000 | Both compounds are relatively clean against ABL1. |
| PLK4 | STE | >10,000 | >10,000 | No significant activity observed against this key cell cycle kinase. |
This comparative data illustrates a common challenge in drug discovery. The modification in Derivative B, while only slightly weakening its primary target affinity, introduces potent off-target activity against the SRC family of tyrosine kinases. Such off-target binding can complicate the interpretation of cellular data and may lead to unforeseen safety issues[8].
Visualizing On-Target and Off-Target Signaling
Understanding the impact of these inhibitors requires visualizing their effects on cellular signaling pathways.
On-Target Pathway: MAPK/ERK Inhibition
The intended effect of both derivatives is the inhibition of the MAPK/ERK pathway, which is frequently hyperactivated in cancers[5].
Caption: Intended inhibition of the MAPK/ERK signaling pathway by the indazole derivatives.
Off-Target Pathway: SRC Kinase Inhibition
Derivative B's potent inhibition of SRC kinase can have unintended consequences, as SRC is a critical node in multiple signaling pathways regulating cell adhesion, migration, and survival.
Caption: Unintended inhibition of SRC kinase by Derivative B, impacting cell adhesion.
Methodologies for Off-Target Profiling
To generate reliable and comparative selectivity data, robust and standardized experimental protocols are essential. Here, we detail two gold-standard methodologies: a broad biochemical screen (KINOMEscan) and a cellular target engagement assay (CETSA).
KINOMEscan®: Broad Kinase Selectivity Profiling
The KINOMEscan platform is a competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases[9][10][11]. It does not measure enzymatic inhibition but rather binding to the ATP site, providing a direct assessment of affinity (Kd)[12].
Caption: Workflow for the KINOMEscan competition binding assay.
-
Compound Preparation:
-
Solubilize the test compound (e.g., Derivative A) in 100% DMSO to create a 100 mM stock solution.
-
Perform serial dilutions in DMSO to prepare working stocks for the assay. For a full Kd determination, an 11-point, 3-fold serial dilution is standard[12].
-
Rationale: DMSO is a universal solvent for small molecules. High-concentration stocks minimize the volume of solvent added to the assay, preventing interference.
-
-
Assay Reaction:
-
For each kinase to be tested, combine the DNA-tagged kinase, the test compound at its specified concentration, and an immobilized, active-site directed ligand in the assay buffer[9].
-
The reaction typically includes kinases at low concentrations (<0.1 nM) to enable accurate measurement of potent binders[9].
-
Incubate the mixture at room temperature for 60 minutes to allow the binding equilibrium to be reached.
-
Rationale: This is a competitive equilibrium. The test compound and the immobilized ligand compete for binding to the kinase's ATP site. A potent compound will prevent the kinase from binding to the immobilized ligand.
-
-
Capture and Wash:
-
Capture the immobilized ligand (and any kinase bound to it) on a solid support (e.g., streptavidin-coated beads)[9].
-
Wash the beads thoroughly to remove unbound kinase and test compound.
-
Rationale: This step isolates the fraction of the kinase that was not inhibited by the test compound.
-
-
Quantification:
-
Elute the kinase-ligand complex from the solid support.
-
Quantify the amount of DNA tag associated with the captured kinase using quantitative PCR (qPCR)[13]. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Rationale: qPCR is extremely sensitive, allowing for the detection of very small amounts of captured kinase, which is essential for determining high-affinity interactions[12].
-
-
Data Analysis:
-
Compare the amount of kinase captured in the presence of the test compound to a DMSO vehicle control.
-
For single-concentration screens, results are often expressed as "Percent of Control".
-
For dose-response experiments, plot the percent of control against the compound concentration and fit the curve to a standard binding isotherm to calculate the dissociation constant (Kd)[12].
-
Rationale: The Kd value provides a quantitative measure of binding affinity that can be used to compare the selectivity of different compounds across the entire kinome panel.
-
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Cells
While biochemical assays are crucial for broad profiling, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding[14][15][16].
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HT-29 colorectal cancer cells, which have a BRAF mutation leading to ERK pathway activation[5]) to ~80% confluency.
-
Treat cells with either the test compound (e.g., 10 µM Derivative A) or vehicle (0.1% DMSO) for 1-2 hours in serum-free media.
-
Rationale: Serum contains proteins that can bind the compound, reducing its effective concentration. Treatment of live, intact cells is the key feature of CETSA, ensuring that cell permeability and efflux are accounted for[17].
-
-
Heating Step:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). One aliquot should be kept at room temperature as an unheated control[17].
-
Immediately cool the tubes on ice for 3 minutes.
-
Rationale: Heating causes proteins to unfold and aggregate. A bound ligand stabilizes the protein's structure, increasing the temperature required for it to unfold. This is the core principle of the assay[15].
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins[18].
-
Rationale: This critical step separates the soluble, stabilized protein (supernatant) from the heat-denatured, aggregated protein (pellet).
-
-
Detection and Analysis:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of soluble target protein (ERK2) remaining in each supernatant using a specific detection method, such as Western Blotting or an AlphaScreen® assay[17].
-
Normalize the band intensity for each temperature to the unheated control.
-
Plot the normalized intensity versus temperature for both the vehicle-treated and compound-treated samples to generate "melting curves."
-
Rationale: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced thermal stabilization[16].
-
Conclusion and Recommendations
This guide demonstrates that while N-(1-methyl-1H-indazol-6-yl)acetamide derivatives are a promising scaffold for kinase inhibitor design, their selectivity must be rigorously evaluated. Minor chemical modifications can dramatically alter the off-target profile, as illustrated by the hypothetical comparison between Derivative A and Derivative B.
For drug development professionals, a tiered and systematic approach to profiling is recommended:
-
Broad Biochemical Screening: Initially screen new compounds against a broad kinase panel (e.g., KINOMEscan) to identify all potential binding interactions and flag liabilities early[19][20].
-
Cellular Target Engagement: Confirm that the compound engages the intended target (and key off-targets) in a cellular context using methods like CETSA[14]. This validates that the compound is cell-permeable and can access its target in a physiological environment.
-
Functional Assays: Ultimately, link target engagement to a functional cellular outcome (e.g., inhibition of substrate phosphorylation, anti-proliferative activity) to build a comprehensive understanding of the compound's mechanism of action.
By integrating these comparative and methodological approaches, researchers can make more informed decisions, leading to the development of more selective and safer kinase inhibitor therapeutics.
References
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Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) Source: PubMed URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]
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Title: Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases Source: PMC - NIH URL: [Link]
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Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]
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Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]
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Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
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Title: Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) Source: Bentham Science Publishers URL: [Link]
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Title: VX-680 KINOMEscan (LDG-1175: LDS-1178) Source: LINCS Data Portal URL: [Link]
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Title: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors Source: PubMed URL: [Link]
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Title: CETSA Source: Pär Nordlund Lab, Karolinska Institutet URL: [Link]
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Title: QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) Source: LINCS Data Portal URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery URL: [Link]
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Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
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Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]
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Title: n-(3-bromo-1-methyl-1h-indazol-6-yl)acetamide Source: Autech Scientific URL: [Link]
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Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: PMC - NIH URL: [Link]
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Title: 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 Source: PubChem URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors Source: PubMed Central URL: [Link]
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Title: Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)- | C11H10BrN3O2 | CID 76848902 Source: PubChem URL: [Link]
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Title: 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation Source: ResearchGate URL: [Link]
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Title: n-(3-bromo-1-methyl-1h-indazol-5-yl)acetamide Source: ChemUniverse URL: [Link]
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A Researcher's Guide to Benchmarking Novel Tankyrase Inhibitors: Evaluating N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide against Established Chemical Probes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel chemical entities targeting the Wnt/β-catenin signaling pathway. As a case study, we will outline the benchmarking process for a novel investigational compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (hereafter referred to as "Investigational Compound X"), against the established and well-characterized tankyrase inhibitors: XAV939 , IWR-1 , and G007-LK .
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a high-priority target for therapeutic intervention.[3][4] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key druggable nodes within this pathway.[5][6] They act as positive regulators by targeting AXIN, the concentration-limiting scaffolding protein of the β-catenin destruction complex, for proteasomal degradation.[7][8] By inhibiting tankyrase, small molecules can stabilize AXIN, promote the destruction of β-catenin, and thereby suppress oncogenic Wnt signaling.[8][9]
This guide will delve into the mechanistic basis of tankyrase inhibition, present a comparative analysis of established probes, and provide detailed, field-tested protocols for the rigorous evaluation of new chemical matter like Investigational Compound X.
The Central Role of Tankyrase in Wnt/β-catenin Signaling
Understanding the underlying biology is paramount to designing and interpreting benchmarking experiments. In the absence of a Wnt signal, the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Tankyrases (TNKS1/2) disrupt this process through a post-translational modification called poly(ADP-ribosylation) or PARsylation.[1][2] TNKS enzymes use NAD+ as a substrate to attach chains of ADP-ribose onto AXIN.[7] This PARsylated AXIN is then recognized by the E3 ubiquitin ligase RNF146, which poly-ubiquitinates it, leading to its degradation.[1] The resulting depletion of AXIN destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes that drive proliferation, such as c-Myc and Cyclin D1.[10]
Chemical probes that inhibit the catalytic activity of tankyrases block this cascade, leading to the stabilization of AXIN and the suppression of Wnt-driven cellular processes.
Caption: The Wnt/β-catenin signaling pathway and the point of intervention for Tankyrase inhibitors.
Profile of Established Chemical Probes
A robust benchmarking study requires well-characterized reference compounds. XAV939, IWR-1, and G007-LK are widely used probes that, despite all targeting the Wnt pathway, possess distinct biochemical properties.
-
XAV939: The first potent and specific small-molecule inhibitor of TNKS1/2.[11] It binds to the nicotinamide subpocket of the NAD+ binding site.[12] While a cornerstone tool compound, it has been noted to have some off-target activity against other PARP family members at higher concentrations.[13]
-
IWR-1 (endo-IWR-1): An inhibitor of the Wnt response that functions by a subtly different mechanism. It stabilizes Axin by binding to it, rather than directly inhibiting tankyrase catalytic activity, thereby promoting the assembly of the β-catenin destruction complex.[14][15][16] It serves as an excellent mechanistic counterpoint to direct enzymatic inhibitors.
-
G007-LK: A highly potent and selective 1,2,4-triazole-based inhibitor that targets the adenosine binding pocket of the tankyrase catalytic domain.[17] This binding mode confers high selectivity over other PARP enzymes, making it a superior probe for specifically interrogating tankyrase function.[18][19]
Comparative Data for Established Probes
The following tables summarize the reported biochemical potency and cellular activity of the reference compounds. The goal for "Investigational Compound X" is to populate these fields through the experimental work outlined in the subsequent sections.
Table 1: Biochemical and Cellular Potency of Reference Tankyrase Inhibitors
| Compound | Target(s) | Biochemical IC₅₀ (TNKS1) | Biochemical IC₅₀ (TNKS2) | Cellular Wnt Reporter IC₅₀ |
| XAV939 | TNKS1, TNKS2 | 11 nM[20][21] | 4 nM[20][21] | ~20-50 nM (DLD-1 cells)[20] |
| IWR-1 | Axin stabilization | N/A (not a direct TNKS inhibitor) | N/A (not a direct TNKS inhibitor) | 180 nM (L-cells)[14][15] |
| G007-LK | TNKS1, TNKS2 | 46 nM[18][22] | 25 nM[18][22] | 50 nM (HEK293 cells)[17] |
| Investigational Cmpd X | To be determined | To be determined | To be determined | To be determined |
Table 2: Selectivity Profile Against PARP Family Members
| Compound | Selectivity Notes |
| XAV939 | Shows some inhibition of PARP1 and PARP2 at higher concentrations.[13] |
| IWR-1 | N/A; mechanism does not involve direct PARP inhibition. |
| G007-LK | Highly selective for TNKS1/2 over a large panel of kinases and other PARPs (e.g., no inhibition of PARP1 up to 20 µM).[19][23] |
| Investigational Cmpd X | To be determined |
Essential Experimental Protocols for Benchmarking
To objectively compare Investigational Compound X to these standards, a multi-tiered experimental approach is required, moving from biochemical validation to cellular target engagement and functional pathway modulation.
Protocol 1: In Vitro Biochemical Potency Assay
Objective: To determine the direct inhibitory activity (IC₅₀) of a compound against purified human TNKS1 and TNKS2 enzymes.
Principle: This protocol describes a non-radioactive, ELISA-based chemiluminescent assay. Recombinant tankyrase enzyme uses biotinylated-NAD+ to PARsylate histone proteins coated onto a 96-well plate. The resulting biotinylated-PAR chains are detected using streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will prevent this reaction, leading to a reduced signal.[24][25]
Workflow Diagram:
Caption: Workflow for the in vitro biochemical Tankyrase inhibition assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histone proteins (e.g., 100 µL of 10 µg/mL Histone H4 in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Block the plate with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of Investigational Compound X and reference compounds (XAV939, G007-LK) in 1X PARP assay buffer. Add 25 µL of each dilution to the corresponding wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Reaction Initiation: Prepare a master mix containing 1X PARP assay buffer, biotinylated-NAD+ substrate, and recombinant human TNKS1 or TNKS2 enzyme (e.g., 5 mUnits/well). Add 25 µL of this mix to each well to start the reaction.[26]
-
Incubation: Incubate the plate at 25°C for 30-60 minutes on a rocker platform.
-
Detection: Wash the plate 5 times with PBST. Add 100 µL of streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.
-
Signal Generation: Wash the plate 5 times with PBST. Add 100 µL of a suitable chemiluminescent HRP substrate (e.g., ECL).
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular Wnt/β-catenin Reporter Assay (TOPFlash Assay)
Objective: To measure a compound's ability to inhibit Wnt/β-catenin signaling in a cellular context.
Principle: This assay utilizes a cell line (e.g., HEK293, DLD-1) stably or transiently transfected with a TCF/LEF-driven luciferase reporter plasmid (TOPFlash).[10] When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF transcription factors to drive luciferase expression. An effective inhibitor will decrease the luciferase signal. A co-transfected Renilla luciferase plasmid is often used for normalization.
Workflow Diagram:
Caption: Workflow for the cellular TOPFlash Wnt reporter assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293T or a relevant colorectal cancer cell line (e.g., DLD-1, which has an APC mutation leading to constitutive Wnt signaling) in a 96-well white, clear-bottom plate.
-
Transfection (if needed): If using a transient system, transfect cells with TOPFlash and a Renilla control plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol. For constitutive lines like DLD-1, pathway stimulation may not be necessary. For HEK293, the pathway can be stimulated with Wnt3a-conditioned media.[27]
-
Compound Treatment: After 12-24 hours, treat the cells with a serial dilution of Investigational Compound X and reference compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the DMSO control and determine the cellular IC₅₀ value by non-linear regression.
Protocol 3: Cellular Target Engagement via Axin Stabilization Assay
Objective: To confirm that the compound's activity in cells is mediated by the intended mechanism: stabilization of the Axin protein.
Principle: An effective tankyrase inhibitor will prevent Axin degradation, leading to a detectable increase in its cellular protein levels. This is a crucial target engagement biomarker and is typically assessed by Western blotting.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed a responsive cell line (e.g., SW480, DLD-1) in 6-well plates. Treat the cells with Investigational Compound X and controls (e.g., 1 µM G007-LK, DMSO) for a time course (e.g., 4, 8, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against AXIN1 or AXIN2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Re-probe the blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry. A successful result will show a time- and dose-dependent increase in the AXIN1/2 signal relative to the loading control. A concomitant decrease in total β-catenin levels can also be probed on the same blot.[9]
Interpretation and Path Forward
The data generated from these experiments will allow for a direct, quantitative comparison of Investigational Compound X with established probes.
-
Potency & Efficacy: How do the biochemical and cellular IC₅₀ values of Compound X compare to G007-LK and XAV939? Superior potency (lower IC₅₀) is a desirable attribute.
-
Mechanism of Action: Does Compound X stabilize Axin protein levels in cells? This confirms on-target activity. Comparing its profile to IWR-1 can help elucidate if it has a non-canonical mechanism.
-
Selectivity: A follow-up screen against a panel of PARP enzymes is a critical next step. A compound that is highly selective for TNKS1/2 over PARP1/2, like G007-LK, is considered a higher quality chemical probe as it minimizes confounding biological effects.[19]
-
Drug-like Properties: Initial assessments of solubility, cell permeability (inferred from the cellular assay results), and metabolic stability (using liver microsome assays) are crucial for advancing a compound from a probe to a lead candidate.[17]
A successful outcome for Investigational Compound X would be to demonstrate high potency (low nanomolar IC₅₀ in both biochemical and cellular assays), a clear on-target mechanism of Axin stabilization, and high selectivity against other PARP family members. Such a profile would position it as a valuable new tool for the research community and a potential starting point for a therapeutic development program.
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Lehtiö, L., Chi, N.W., & Krauss, S. (2013). Tankyrases as Drug Targets. FEBS Journal, 280(15), 3576-3593. [Link]
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Zhong, L., et al. (2018). Novel insight into the function of tankyrase. Oncology Letters. [Link]
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Wikipedia. (n.d.). Tankyrase. [Link]
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The Chemical Probes Portal. (n.d.). XAV939. [Link]
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Lee, J., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research. [Link]
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Grytli, H. H., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications. [Link]
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Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. (n.d.). [Link]
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Bischoff, J. R., et al. (2013). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters. [Link]
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Kim, J., et al. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European Journal of Cancer. [Link]
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Ji, D., et al. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]
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BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. [Link]
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Abbkine. (n.d.). Human Tankyrase-1 (TNKS) ELISA Kit. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and its Analogs
For drug development professionals, researchers, and scientists, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A compound's interaction with unintended off-targets can lead to unforeseen toxicity or a dilution of its therapeutic effect.[1][2] Conversely, well-characterized polypharmacology can be beneficial.[3] This guide provides an in-depth framework for evaluating the cross-reactivity of compounds centered on the N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold, a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[4][5]
We will dissect the causal logic behind designing a robust cross-reactivity study, detail validated experimental protocols, and provide a clear methodology for data interpretation. This guide is structured to be a self-validating system, ensuring that the insights generated are both accurate and actionable.
The Indazole Scaffold and the Imperative of Selectivity
The compound of interest, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide (let's call it "Indazolamib" for this guide), belongs to a class of compounds built around an indazole core.[6][7] This scaffold is a common feature in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] However, the highly conserved nature of this pocket across the human kinome presents a significant challenge: the inherent risk of cross-reactivity.[8]
An effective preclinical assessment, therefore, must go beyond confirming high-affinity binding to the primary target. It requires a systematic and unbiased evaluation of a compound's interaction with a broad spectrum of related and unrelated proteins.[9] Failure to do so can lead to costly late-stage trial failures.[10]
For the purpose of this guide, we will hypothesize that Indazolamib is designed as an inhibitor of Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication whose overexpression is linked to tumorigenesis.[4] Our goal is to determine its selectivity profile compared to two benchmark compounds:
-
Comparator A: Staurosporine - A notoriously non-selective, broad-spectrum kinase inhibitor.
-
Comparator B: CFI-400945 - A known, highly selective, clinical-stage PLK4 inhibitor.
Experimental Strategy: A Multi-Tiered Approach to Defining Selectivity
A comprehensive cross-reactivity assessment relies on an orthogonal, multi-assay approach. We will combine broad, high-throughput biochemical screening with deeper, physiologically relevant cell-based validation. This tiered workflow ensures that we generate a holistic and reliable selectivity profile.
This strategy allows for early, cost-effective elimination of non-selective compounds at the biochemical stage, while reserving more resource-intensive cellular assays for validating the most promising candidates.[2]
Methodologies & Protocols
Tier 1: Large-Scale Biochemical Kinase Profiling
The primary step is to screen Indazolamib against a broad panel of kinases (e.g., the 468-kinase scanSAR panel) to identify its activity spectrum. This provides a global view of its kinome-wide interactions.[8][11]
Protocol: In Vitro Kinase Activity Assay (Luminescent)
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, corresponding substrate peptide, and ATP.
-
Compound Dilution: Create a serial dilution of Indazolamib, Comparator A, and Comparator B in DMSO, typically starting from 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at or near its Km for the specific kinase).
-
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add 10 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays test interactions with isolated proteins. CETSA validates that a compound engages its target within the complex milieu of a living cell.[12] This technique is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: CETSA with Mass Spectrometry for Unbiased Profiling
-
Cell Culture and Treatment: Culture relevant cells (e.g., MCF-7 breast cancer cells, known to be sensitive to PLK4 inhibition) to ~80% confluency. Treat the cells with Indazolamib (at a relevant concentration, e.g., 10x cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into different PCR tubes. Heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice. One aliquot remains at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Perform a protein concentration assay (e.g., BCA).
-
Reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
-
LC-MS/MS Analysis: Analyze the resulting peptides using quantitative mass spectrometry (e.g., TMT-based labeling for multiplexing) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, plot the soluble fraction versus temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for a protein in the drug-treated sample indicates thermal stabilization and thus, direct target engagement.[12]
Data Presentation & Comparative Analysis
Clear data presentation is crucial for interpreting selectivity. The results from the biochemical and cellular assays should be summarized in tables for direct comparison.
Biochemical Selectivity Profile
The data below represents a hypothetical outcome from a kinase panel screen. The selectivity score (S-score) is a measure of promiscuity; a lower score indicates higher selectivity. S(10) represents the number of kinases inhibited by >90% at a 1 µM concentration.
| Compound | Primary Target (PLK4) IC₅₀ (nM) | Top Off-Target (Kinase) | Off-Target IC₅₀ (nM) | Selectivity Score S(10) @ 1µM |
| Indazolamib | 1.5 | Aurora Kinase A | 85 | 2 |
| Comparator A (Staurosporine) | 5.0 | PKA, PKC, CAMKII, etc. | 2-20 | >200 |
| Comparator B (CFI-400945) | 0.5 | None significant | >10,000 | 0 |
From this table, we can infer that Indazolamib is a potent PLK4 inhibitor. While significantly more selective than Staurosporine, it shows some cross-reactivity with Aurora Kinase A, a finding that warrants further investigation. CFI-400945 remains the benchmark for selectivity.
Cellular Target Engagement Profile
The CETSA results validate these findings in a cellular context. The table shows the thermal shift (ΔTₘ) for the primary target and the key off-target identified in the biochemical screen.
| Compound (1 µM) | ΔTₘ for PLK4 (°C) | ΔTₘ for Aurora Kinase A (°C) | Interpretation |
| Indazolamib | +5.8 | +2.1 | Strong engagement of PLK4. Weaker but definite engagement of Aurora Kinase A in cells. |
| Comparator B (CFI-400945) | +7.2 | No significant shift | Highly selective engagement of only PLK4 in a cellular environment. |
The CETSA data confirms that Indazolamib engages both PLK4 and Aurora Kinase A inside the cell. This dual activity could have synergistic anti-cancer effects or lead to off-target toxicities, a critical consideration for further development.
Mechanistic Context and Functional Implications
Understanding the biological role of both the on- and off-targets is essential. PLK4 and Aurora Kinase A are both key regulators of mitosis. Their simultaneous inhibition could lead to potent anti-proliferative effects but might also disrupt normal cell division in healthy tissues.
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In vivo validation of "N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide"-based degraders
An In-Depth Guide to the In Vivo Validation of N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide-Based Degraders: A Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of protein degraders derived from the N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold. We will delve into the critical experimental designs, comparative analyses against established degrader platforms, and the underlying scientific rationale for each step. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted protein degradation (TPD) therapeutics.
Introduction: The Evolving Landscape of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This is often achieved through heterobifunctional molecules like proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
While scaffolds that recruit E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of novel chemotypes is crucial for expanding the scope of TPD. The N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide scaffold represents one such area of investigation. This guide provides a roadmap for its rigorous in vivo validation, comparing its potential performance characteristics against current standards.
Conceptual Framework: The Validation Cascade
A successful in vivo validation campaign for any new degrader, including one based on the indazole scaffold, must be structured as a logical cascade. Each stage is designed to answer critical questions about the molecule's behavior in a complex biological system.
Caption: The In Vivo Validation Cascade for Protein Degraders.
Comparative Analysis: Key Performance Attributes
The central goal is to understand how N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide-based degraders perform relative to established alternatives, such as those based on thalidomide (for CRBN) or VHL ligands. The following table outlines the key parameters for comparison, which will be populated by the experimental data generated in subsequent steps.
| Parameter | N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide-Degrader | Thalidomide-Based CRBN Degrader (e.g., dBET1) | VHL-Based Degrader (e.g., ARV-110) | Supporting Rationale & Experiment |
| Target Degradation (DC50, Dmax) | To Be Determined | Potent, often sub-nanomolar DC50; Dmax >90%. | Potent, often sub-nanomolar DC50; Dmax >90%. | In vitro Western Blot or HiBiT assays. |
| In Vivo Oral Bioavailability (%) | To Be Determined | Variable; often requires formulation optimization. | Generally higher, with several orally available examples. | Rodent PK studies (IV vs. PO dosing). |
| Tissue-Specific Degradation | To Be Determined | Broad distribution, but can be limited by tissue-specific E3 ligase expression. | Broad distribution; VHL is ubiquitously expressed. | Western Blot or LC-MS/MS of target protein in tumor vs. healthy tissues. |
| Observed Toxicities | To Be Determined | Potential for off-target effects related to neosubstrate degradation. | Generally considered a favorable safety profile. | In-life observations, clinical pathology, and histopathology in rodent models. |
| Tumor Growth Inhibition (TGI) | To Be Determined | High TGI in relevant xenograft models. | High TGI in relevant xenograft models. | Xenograft or syngeneic tumor model efficacy studies. |
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the essential in vivo experiments. The causality behind each step is explained to ensure a robust and self-validating study design.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Pilot Study
Objective: To establish the relationship between drug exposure, target degradation in a surrogate tissue (e.g., blood) and the tumor, and to inform the dose and schedule for efficacy studies.
Protocol:
-
Animal Model: Use non-tumor-bearing mice (e.g., CD-1 or BALB/c) for initial PK. For PD, use tumor-bearing mice (e.g., immunodeficient mice with relevant human tumor xenografts).
-
Dosing: Administer a single dose of the N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide-based degrader via the intended clinical route (e.g., oral gavage). Use a dose range predicted to be efficacious from in vitro data (e.g., 10, 30, 100 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). For PD, collect tumor and healthy tissues (e.g., liver, spleen) at selected time points (e.g., 8, 24, 48 hours).
-
Bioanalysis (PK): Quantify the concentration of the degrader in plasma using a validated LC-MS/MS method. This is critical for determining key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Bioanalysis (PD): Homogenize tissue samples and quantify the level of the target protein using Western Blot or a quantitative method like targeted mass spectrometry. Normalize the target protein levels to a housekeeping protein (e.g., GAPDH, Vinculin) to ensure accurate comparison.
-
Data Interpretation: Correlate the plasma exposure (AUC) with the extent and duration of target protein degradation in the tumor. The goal is to identify a dose that achieves significant and sustained target knockdown (>80% for several hours).
Why this works (Trustworthiness): By running PK and PD in parallel, we create a self-validating system. If target degradation is not observed, the PK data will immediately show whether the issue is poor drug exposure or a lack of biological activity in vivo.
Caption: Workflow for an integrated PK/PD pilot study.
Tumor Growth Inhibition (TGI) Efficacy Study
Objective: To determine if sustained target degradation, as established in the PK/PD study, translates into a therapeutic anti-tumor effect.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts that are known to be dependent on the target protein.
-
Study Groups: Include a vehicle control group, a positive control group (using a standard-of-care agent or a well-validated alternative degrader), and at least two dose levels of the N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide-based degrader.
-
Dosing Regimen: Based on the PD data, select a dose and schedule (e.g., once daily, twice daily) designed to maintain target protein degradation below a critical threshold (e.g., >80%).
-
Efficacy Readouts: Measure tumor volume two to three times per week using digital calipers. Record animal body weights as a general measure of tolerability.
-
Study Endpoint: The study is typically concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Terminal Analysis: At the end of the study, collect tumors for PD analysis to confirm that target degradation was maintained throughout the treatment period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Why this works (Expertise): This design directly tests the central hypothesis of the therapeutic modality: that targeted degradation of Protein X inhibits tumor growth. Confirming target knockdown at the study's end is a critical validation step, linking the observed efficacy directly to the degrader's mechanism of action.
Concluding Remarks and Future Directions
The in vivo validation of a novel degrader scaffold like N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide is a rigorous, multi-step process. The experimental framework outlined above provides a robust pathway for assessing its therapeutic potential. By directly comparing its performance against established CRBN and VHL-based degraders, researchers can clearly identify its unique advantages or potential liabilities.
Success in these preclinical models is the gateway to further development, including advanced safety pharmacology and IND-enabling toxicology studies. The ultimate goal is to develop new protein degraders that can overcome the limitations of existing therapies and provide meaningful benefits to patients.
References
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]
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Dale, B., Anderson, C., Park, S., & Huh, K. (2021). An overview of targeted protein degradation: PROTACs, LYTACs, and SNIPERs. Molecules and Cells. [Link]
-
Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in 'beyond rule-of-five' chemical space: an industrial perspective. Journal of Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Indazole Isomers in PROTAC Design
Introduction: The Strategic Importance of Isomerism in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is a tripartite system where each component's chemistry profoundly influences the molecule's overall performance.
The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. Its incorporation into PROTACs as a warhead for targeting kinases is a logical and widespread strategy. However, the nuanced yet critical impact of indazole isomerism on PROTAC efficacy is an area that demands rigorous investigation. The precise placement of the linker on the indazole ring and the substitution patterns across the bicyclic system can dramatically alter the geometry of the PROTAC, its ability to induce a stable and productive ternary complex (POI-PROTAC-E3 ligase), and ultimately, its degradation efficiency and selectivity.
This guide provides a comparative analysis of indazole isomers in PROTAC design, synthesizing insights from structure-activity relationship (SAR) studies of indazole-based inhibitors and the principles of ternary complex formation. We will explore the causal relationships between isomeric structures and degradation performance, present supporting data from analogous studies, and provide detailed experimental protocols for the rigorous evaluation of novel indazole-based PROTACs.
The Central Hypothesis: Why Indazole Isomerism is a Critical Design Parameter
The central hypothesis underpinning this analysis is that the positional isomerism of the indazole core, both in terms of linker attachment and substituent placement, directly modulates the stability and conformation of the PROTAC-induced ternary complex. This, in turn, dictates the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target protein.
Key isomeric considerations include:
-
N1 vs. N2 Isomerism: Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. Alkylation or acylation reactions for linker attachment can yield a mixture of N1 and N2 isomers. These isomers present different vectors for linker extension, which can significantly alter the trajectory of the E3 ligase ligand relative to the POI. The thermodynamic stability generally favors the 1H-indazole, but the kinetic product can be the 2H-isomer, necessitating careful synthesis and characterization.
-
Positional Isomerism of the Linker Attachment Point: The point of attachment for the linker on the indazole ring (e.g., C3, C4, C5, C6, or C7) is a critical determinant of the PROTAC's three-dimensional structure. An attachment point that directs the E3 ligase to a sterically hindered region or an unproductive orientation relative to the POI's surface lysines will fail to induce degradation, even if the warhead's binding affinity is high.
-
Positional Isomerism of Substituents: Substituents on the benzene ring of the indazole scaffold are often crucial for achieving high binding affinity and selectivity for the target protein. The positioning of these groups can influence not only the binary binding event (PROTAC to POI) but also the protein-protein interactions within the ternary complex.
The following diagram illustrates the core concept of PROTAC-mediated protein degradation, highlighting the pivotal role of the ternary complex.
Caption: The catalytic cycle of a PROTAC, emphasizing the formation of the key ternary complex.
Comparative Analysis: Extrapolating from Inhibitor SAR to PROTAC Design
While direct, published side-by-side comparisons of indazole positional isomers in PROTACs are not abundant, we can draw strong inferences from the extensive structure-activity relationship (SAR) studies of indazole-based kinase inhibitors. The principles that govern inhibitor binding and selectivity often provide the foundation for warhead design in PROTACs.
A pivotal study on indazole-3-carboxamides as CRAC channel blockers highlights the profound impact of isomerism. The study demonstrated that the regiochemistry of the amide linker was critical for activity. One isomer, indazole-3-carboxamide 12d , showed sub-micromolar inhibitory activity, while its reverse amide isomer, 9c , was completely inactive even at 100 µM concentrations[1][2]. This stark difference underscores how a seemingly minor isomeric change can completely abrogate biological function by altering the molecule's ability to engage with its target in a productive conformation.
When translating these findings to PROTAC design, we can hypothesize that similar isomeric changes in the linker attachment point on the indazole warhead would have a comparable all-or-nothing effect on degradation efficiency.
Case Study Hypothesis: Targeting BTK with Positional Indazole Isomers
Let's consider a hypothetical case study focused on developing a PROTAC for Bruton's tyrosine kinase (BTK), a well-validated target in B-cell malignancies. Many BTK inhibitors utilize a scaffold that interacts with the hinge region of the kinase. If we were to design an indazole-based warhead, the position of the linker attachment would be paramount.
| Isomer | Linker Position | Hypothesized Impact on Ternary Complex Formation | Predicted Degradation Efficacy |
| Isomer A | C4-position | The linker projects away from the solvent-exposed region, potentially clashing with the kinase's N-lobe. This could lead to a strained or unstable ternary complex. | Low (High DC50, Low Dmax) |
| Isomer B | C6-position | The linker projects into a solvent-exposed channel, providing an optimal vector to recruit the E3 ligase without steric hindrance. This facilitates favorable protein-protein interactions between BTK and the E3 ligase. | High (Low DC50, High Dmax) |
This hypothetical data illustrates a common challenge in PROTAC design: an isomer with slightly lower binary binding affinity (Isomer B) might be a vastly superior degrader if its linker geometry promotes a more stable and productive ternary complex.
Experimental Protocols for Comparative Analysis
To rigorously test the hypotheses outlined above, a systematic experimental workflow is required. This workflow must be a self-validating system, where each step provides the necessary data to make informed decisions for the next.
Synthesis of Indazole Isomers and PROTAC Conjugation
The first step is the regioselective synthesis of the desired indazole isomers. This often involves carefully controlled alkylation or acylation reactions, followed by rigorous purification and characterization to separate N1 and N2 isomers.
Example Protocol: Selective N1-Alkylation of Indazole for Linker Attachment
-
Enamine Condensation: To a solution of the desired indazole (e.g., 6-bromo-1H-indazole, 1.0 eq) in a suitable solvent like t-BuOH, add an aldehyde-containing linker precursor (e.g., isobutyraldehyde with a terminal alkyne, 3.0 eq) and a base such as t-BuONa (0.1 eq). Stir at room temperature until enamine formation is complete, as monitored by LC-MS. Effective water removal is crucial to maximize conversion.
-
Hydrogenation: The crude enamine is then subjected to hydrogenation. A catalyst such as 5% Pt/C is added, and the reaction is carried out under an atmosphere of H₂ (e.g., 40 psi) at a controlled temperature (e.g., 30 °C). This reduces the enamine to the selectively N1-alkylated indazole.
-
Purification: The N1-alkylated product is purified by column chromatography.
-
Click Chemistry: The terminal alkyne on the linker is then conjugated to an azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final PROTAC.
-
Characterization: The final PROTAC isomers must be fully characterized by ¹H NMR, ¹³C NMR, and HR-MS to confirm their structure and purity.
Caption: A generalized workflow for the synthesis of specific indazole PROTAC isomers.
Biophysical Assays for Ternary Complex Characterization
The stability of the ternary complex is a key predictor of PROTAC efficacy. Several biophysical techniques can be employed to quantify this.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL complex) on a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-E3): Inject serial dilutions of the indazole PROTAC isomer over the E3 ligase surface to determine the binary binding affinity (Kᴅ).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC isomer. Inject these mixtures over the immobilized E3 ligase surface. A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
Cooperativity Measurement: The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities. An α > 1 indicates positive cooperativity, where the binding of the POI to the PROTAC-E3 complex is stronger than to the PROTAC alone.
| Assay | Principle | Key Output | Reference |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (Kᴅ), kinetics (kₐ, kₔ), cooperativity (α). | [3] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | [3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores on binding partners. | Proximity-based signal indicating complex formation. | [4] |
Cellular Assays for Degradation Potency and Selectivity
The ultimate test of a PROTAC's efficacy is its ability to induce degradation of the target protein in a cellular context.
Protocol: Western Blotting for DC₅₀ and Dₘₐₓ Determination
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing the target kinase) and allow them to adhere. Treat the cells with a serial dilution of the indazole PROTAC isomer for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Detection and Densitometry: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensity using densitometry software.
-
Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and the Dₘₐₓ (the maximum percentage of degradation).[5][6]
Caption: Step-by-step workflow for determining PROTAC degradation efficiency.
Conclusion and Future Perspectives
The strategic selection of indazole isomers is a critical, yet often underappreciated, aspect of rational PROTAC design. As this guide has illustrated, minor changes in the position of linker attachment or functional group substitution can lead to dramatic differences in degradation efficacy. This is primarily due to the profound impact of these isomeric variations on the stability and geometry of the crucial ternary complex.
While direct comparative data for indazole isomers in PROTACs remains an area ripe for further publication, the principles derived from inhibitor SAR studies provide a strong predictive framework. By combining careful, regioselective synthesis with a robust suite of biophysical and cellular assays, researchers can systematically evaluate different indazole isomers to identify optimal degrader candidates. This rigorous, data-driven approach is essential for unlocking the full therapeutic potential of indazole-based PROTACs and advancing the next generation of targeted protein degraders.
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Groessl, M., et al. (2007). Structure-activity relationships for NAMI-A-type complexes... Journal of Medicinal Chemistry, 50(9), 2185-93. [Link]
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Scott, J. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 873-876. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
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Roy, M. J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. [Link]
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Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry. [Link]
-
Schiemer, J., et al. (2022). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]
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Shadrick, W. R., et al. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]
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Cao, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
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Zorba, A., et al. (2018). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Central Science. [Link]
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Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications. [Link]
-
Liu, G., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS Technology. [Link]
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Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]
-
Khan, S., et al. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Hematology & Oncology. [Link]
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Foley, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Reaction Chemistry & Engineering. [Link]
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Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry. [Link]
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Itoh, Y., et al. (2015). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
For researchers, scientists, and drug development professionals, the culmination of an experiment does not end with data acquisition. The responsible disposal of chemical reagents is a critical, final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, procedural framework for the proper disposal of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, a brominated heterocyclic compound often utilized in medicinal chemistry and drug discovery.
I. Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, is predicated on a thorough understanding of its potential hazards. Given its structure as a brominated heterocyclic compound, it should be treated as a hazardous substance. Organobromine compounds can be persistent in the environment and may have toxicological effects.[5][6] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[7][8]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a comprehensive hazard assessment is mandatory. Based on data from similar compounds, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide should be presumed to be an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[1][2][9]
Table 1: Essential Personal Protective Equipment (PPE) for Handling N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from potential splashes of solutions or contact with solid particles.[9] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption and skin irritation.[10][11] |
| Body Protection | A laboratory coat worn over appropriate clothing. | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | A certified respirator may be required depending on the potential for aerosol or dust generation. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][11] | To prevent the inhalation of potentially harmful dust or vapors. |
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and its associated waste streams.
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to prevent accidental and potentially hazardous reactions.[12] N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide waste should be categorized as halogenated organic waste.
Diagram 1: Waste Segregation Workflow
Caption: Proper labeling and temporary storage of waste.
Step 4: Final Disposal
The ultimate disposal of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [13]
-
Never attempt to treat or dispose of this chemical waste on your own.
-
Schedule a pickup with your EHS office once the waste container is nearing its capacity, following institutional guidelines.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. [1]For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
V. Conclusion
The responsible management of chemical waste is an integral part of scientific research. By adhering to these procedural guidelines for the disposal of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste disposal policies and your EHS office for guidance.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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RSC Publishing. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]
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StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
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YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
